2-Bromo-6-(pyrrolidin-1-yl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-6-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOWJDJNPISFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573067 | |
| Record name | 2-Bromo-6-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230618-41-4 | |
| Record name | 2-Bromo-6-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Bromo-6-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Bromo-6-(pyrrolidin-1-yl)pyridine. This pyridine derivative is a valuable building block in medicinal chemistry and materials science, and this document outlines its key properties, a likely synthetic route, and expected characterization data.
Core Compound Properties
This compound is a substituted pyridine ring with a bromine atom at the 2-position and a pyrrolidine ring attached at the 6-position via a nitrogen atom. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁BrN₂ | [1][2][3] |
| Molecular Weight | 227.10 g/mol | [2] |
| CAS Number | 230618-41-4 | [1][2][3] |
| Appearance | Solid (form not specified) | - |
| Melting Point | 86 °C | [1][3] |
| Boiling Point | 335.5 ± 27.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point | 156.7 ± 23.7 °C | [3] |
| Refractive Index | 1.597 | [3] |
| LogP | 2.44 | [2] |
Synthesis Pathway
The most probable and industrially scalable method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of 2,6-dibromopyridine with pyrrolidine. To achieve selective mono-substitution and avoid the formation of the di-substituted product, a copper-catalyzed approach is often employed.
Caption: Synthesis of this compound.
Experimental Protocol: Copper-Catalyzed Nucleophilic Aromatic Substitution
This protocol is adapted from general procedures for the selective mono-amination of 2,6-dibromopyridine.[4]
Materials:
-
2,6-Dibromopyridine
-
Pyrrolidine
-
Copper(I) iodide (CuI) or other suitable copper catalyst
-
A suitable ligand (e.g., a diamine or phenanthroline derivative)
-
A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromopyridine (1.0 eq), the copper catalyst (e.g., 5-10 mol%), and the ligand (e.g., 10-20 mol%).
-
Add the base (e.g., 1.5-2.0 eq) to the flask.
-
Add the anhydrous solvent, followed by pyrrolidine (1.1-1.5 eq).
-
Heat the reaction mixture with vigorous stirring to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a suite of analytical techniques. The following sections detail the expected results from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrrolidine rings. The pyridine protons will likely appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.5 ppm). The pyrrolidine protons will appear as two multiplets in the aliphatic region (δ 1.8-4.0 ppm), corresponding to the four protons adjacent to the nitrogen and the four β-protons.
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. Five signals will be in the aromatic region (δ 100-160 ppm) corresponding to the carbons of the pyridine ring, with the carbon bearing the bromine atom being significantly deshielded. The four carbons of the pyrrolidine ring will appear in the aliphatic region (δ 20-60 ppm).
Note: As of the last update, specific, experimentally-derived NMR data for this compound was not publicly available. The information provided is based on the analysis of similar structures.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching (aromatic): ~3050-3150 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-N stretching: ~1100-1300 cm⁻¹
-
C-Br stretching: ~500-650 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 226 and a characteristic isotopic pattern for a bromine-containing compound, with an (M+2)⁺ peak of nearly equal intensity.
Experimental and logical Workflows
The overall process from synthesis to characterization and its potential application in drug discovery follows a logical progression.
Caption: General experimental workflow for synthesis and characterization.
Caption: Logical workflow in a drug discovery context.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a robust starting point for its preparation in a laboratory setting. The expected characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. As a versatile building block, this compound holds significant potential for the development of novel molecules with diverse applications in the pharmaceutical and materials science industries. Further research to establish a detailed, optimized synthesis and to fully characterize the compound with experimental data is encouraged.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-6-(pyrrolidin-1-yl)pyridine. This heterocyclic compound is a valuable building block in medicinal chemistry and organic synthesis, primarily owing to its unique substitution pattern that combines a reactive bromine atom with a pyrrolidine moiety on a pyridine scaffold. This document details its known physical and chemical characteristics, provides an experimental protocol for its synthesis, and explores its utility in synthetic transformations such as cross-coupling reactions. The information presented herein is intended to support researchers and scientists in leveraging this compound for drug discovery and development.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthetic and medicinal chemistry. These properties influence its reactivity, solubility, and pharmacokinetic profile. A summary of the key quantitative data is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁BrN₂ | [1] |
| Molecular Weight | 227.10 g/mol | [1] |
| CAS Number | 230618-41-4 | [1] |
| Melting Point | 86 °C | [2] |
| Boiling Point | 335.5 °C at 760 mmHg | [2] |
| Density | 1.48 g/cm³ | [2] |
| Flash Point | 156.7 °C | [2] |
| Refractive Index | 1.597 | [2] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
| LogP | 2.4443 | [1] |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of 2,6-dibromopyridine with pyrrolidine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, and the reaction can often be selective for monosubstitution under controlled conditions. A copper-catalyzed method has been reported to achieve high selectivity.[3]
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
This protocol is adapted from a general method for the selective monoamination of 2,6-dibromopyridine.[3]
Materials:
-
2,6-Dibromopyridine
-
Pyrrolidine
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (as ligand)
-
Potassium carbonate (K₂CO₃) (as base)
-
Dimethylformamide (DMF) (as solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Dichloromethane and saturated brine solution for workup
Procedure:
-
To a dry Schlenk flask, add 2,6-dibromopyridine (0.5 mmol), potassium carbonate (1.5 mmol), and copper(I) iodide (0.1 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add anhydrous DMF (2 mL) via syringe, followed by N,N'-dimethylethylenediamine (0.2 mmol) and pyrrolidine (1.1 mmol).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 15 mL of saturated brine solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Reactivity and Applications in Research
This compound is a versatile intermediate in organic synthesis, primarily due to the presence of the bromine atom on the pyridine ring. This allows for a variety of cross-coupling reactions to introduce further complexity into the molecule.
Cross-Coupling Reactions
The bromo-substituent can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of C-C and C-N bonds, respectively.
-
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with a boronic acid or boronate ester to form a new C-C bond. This is a powerful method for synthesizing biaryl and heteroaryl compounds.
-
Buchwald-Hartwig Amination: This reaction would couple this compound with a primary or secondary amine to form a diaminopyridine derivative. This is a key transformation for building molecules with potential biological activity.[4]
References
- 1. chemscene.com [chemscene.com]
- 2. Cas 230618-41-4,2-BROMO-6-PYRROLIDIN-1-YLPYRIDINE | lookchem [lookchem.com]
- 3. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-6-(pyrrolidin-1-yl)pyridine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-(pyrrolidin-1-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details the compound's chemical properties, provides a detailed experimental protocol for its synthesis, and summarizes its applications as a versatile intermediate for the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for professionals engaged in synthetic organic chemistry and pharmaceutical research.
Core Compound Properties
This compound is a disubstituted pyridine derivative. The structure incorporates a pyridine ring, which is a common scaffold in many biologically active compounds, a bromine atom that serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), and a pyrrolidine moiety, a saturated five-membered nitrogen heterocycle frequently found in pharmaceuticals.[1] This combination of functional groups makes it a valuable intermediate for creating diverse chemical libraries for high-throughput screening.
Molecular Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 230618-41-4 | [2][3] |
| Molecular Formula | C₉H₁₁BrN₂ | [2][3] |
| Molecular Weight | 227.10 g/mol | [3] |
| SMILES | C1CCN(C1)C2=NC(=CC=C2)Br | [3] |
| InChI Key | HZOWJDJNPISFJC-UHFFFAOYSA-N | N/A |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 86 °C | [2] |
| Boiling Point | 335.5 °C at 760 mmHg | [2] |
| Density | 1.48 g/cm³ | [2] |
| Flash Point | 156.7 °C | [2] |
| LogP | 2.4443 | [3] |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | [3] |
| Storage Temperature | 2-8°C, Protect from light | [2][3] |
Synthesis
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The key starting materials are 2,6-dibromopyridine and pyrrolidine. In this reaction, one of the bromine atoms on the pyridine ring is displaced by the secondary amine of the pyrrolidine. The reaction is often performed under elevated temperature and pressure to facilitate the substitution.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of structurally similar 2-bromo-6-alkylaminopyridines.
Materials:
-
2,6-Dibromopyridine
-
Pyrrolidine
-
A suitable solvent (e.g., ethanol, or neat)
-
Pressure tube or sealed vessel rated for high temperatures and pressures
-
Sodium hydroxide (for workup)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a thick-walled pressure tube equipped with a magnetic stir bar, combine 2,6-dibromopyridine (1.0 eq).
-
Add an excess of pyrrolidine (e.g., 2-5 eq). Using pyrrolidine as the limiting reagent is also possible if it is more valuable, but an excess of the amine is common to drive the reaction. The reaction can be run neat or with a solvent like ethanol.
-
Seal the pressure tube securely.
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) with vigorous stirring for 12-24 hours. Caution: This reaction generates high pressure and must be conducted in an appropriate, properly sealed pressure vessel behind a blast shield.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by taking aliquots from a cooled reaction mixture.
-
Upon completion, cool the reaction vessel to room temperature.
-
If a solvent was used, concentrate the mixture under reduced pressure. If run neat, proceed to the next step.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate and wash with a basic aqueous solution (e.g., 1M NaOH) to remove any unreacted starting material and protonated amine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table presents the ¹H and ¹³C NMR data for 2-Bromo-6-ethylaminopyridine , a close structural analogue. The chemical shifts for the pyridine ring protons and carbons are expected to be very similar for this compound.
Table 3: NMR Data for Analogue 2-Bromo-6-ethylaminopyridine in CDCl₃
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| 1.22 | triplet | -CH₃ | ||
| 3.23 | quartet | -CH₂- | ||
| 4.61 | singlet (broad) | N-H | ||
| 6.27 | doublet | Pyridine H-5 | ||
| 6.71 | doublet | Pyridine H-3 | ||
| 7.25 | triplet | Pyridine H-4 | ||
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| 14.67 | -CH₃ | |||
| 37.05 | -CH₂- | |||
| 104.17 | Pyridine C-3 | |||
| 115.60 | Pyridine C-5 | |||
| 127.14 | Pyridine C-2 (C-Br) | |||
| 139.67 | Pyridine C-4 | |||
| 158.94 | Pyridine C-6 (C-N) |
For the pyrrolidine moiety in the target compound, typical chemical shifts are approximately 1.9 ppm for the β-protons (-CH₂-CH₂-N) and 3.5 ppm for the α-protons (-CH₂-N).
Applications in Drug Discovery
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for drug discovery programs. Its bifunctional nature allows for selective and sequential reactions.
-
Cross-Coupling Reactions: The bromo group at the 2-position is an excellent handle for introducing a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl groups) via metal-catalyzed cross-coupling reactions. This allows for rapid diversification of the core structure.
-
Scaffold for Library Synthesis: The compound serves as a valuable starting point for the creation of compound libraries. These libraries can be screened against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify new hit compounds.
The logical workflow for employing a building block like this compound in a drug discovery context is outlined in the diagram below.
Caption: Drug discovery workflow utilizing a versatile building block.
This workflow illustrates how a foundational molecule like this compound is used to generate a library of diverse compounds, which are then screened to identify hits. These hits undergo rigorous optimization of their biological activity and pharmaceutical properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to produce a lead compound, which may eventually advance to a preclinical candidate.
References
Spectroscopic Profile of 2-Bromo-6-(pyrrolidin-1-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-6-(pyrrolidin-1-yl)pyridine. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are included to assist researchers in their own characterization of this compound. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is a molecule of interest.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable spectroscopic data is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This document aims to fill the current gap in available experimental data by providing high-quality predicted spectroscopic information and standardized methodologies for its experimental verification.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using advanced computational algorithms and can be used as a reference for the identification and characterization of the compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 | t | 1H | H-4 (Pyridine) |
| 6.65 | d | 1H | H-3 or H-5 (Pyridine) |
| 6.40 | d | 1H | H-3 or H-5 (Pyridine) |
| 3.45 | t | 4H | N-CH₂ (Pyrrolidine) |
| 1.95 | m | 4H | CH₂ (Pyrrolidine) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 159.0 | C-6 (Pyridine) |
| 142.0 | C-2 (Pyridine) |
| 139.5 | C-4 (Pyridine) |
| 110.0 | C-3 or C-5 (Pyridine) |
| 105.0 | C-3 or C-5 (Pyridine) |
| 46.0 | N-CH₂ (Pyrrolidine) |
| 25.5 | CH₂ (Pyrrolidine) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1550 | Strong | C=N, C=C stretch (aromatic) |
| 1450-1400 | Medium | C-H bend (aliphatic) |
| 1300-1200 | Strong | C-N stretch (aromatic amine) |
| 800-700 | Strong | C-H out-of-plane bend (aromatic) |
| 650-550 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments
| m/z | Relative Intensity | Assignment |
| 227/229 | High | [M]⁺ (Molecular ion, bromine isotopes) |
| 198/200 | Medium | [M - C₂H₃]⁺ |
| 157/159 | Medium | [M - C₄H₈N]⁺ |
| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle 45-90°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is typically presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range.
-
For ESI, the sample is typically introduced via direct infusion or liquid chromatography. For EI, the sample is often introduced via a direct insertion probe or gas chromatography.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the structural elucidation of a chemical compound using spectroscopic methods.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can aid researchers in the identification and characterization of this compound. The included generalized experimental protocols offer a starting point for obtaining high-quality experimental data. It is anticipated that this guide will facilitate further research and application of this promising molecule in various scientific disciplines.
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-6-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties, and detailed experimental protocols for determining the solubility and stability of 2-Bromo-6-(pyrrolidin-1-yl)pyridine. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines standardized methodologies for researchers to generate reliable data. This guide is intended to be a valuable resource for professionals in drug development and chemical research, offering both foundational knowledge and practical experimental workflows.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring, a bromine atom, and a pyrrolidine group, suggests its utility as a building block in the synthesis of more complex molecules. Understanding the solubility and stability of this compound is paramount for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and toxicological studies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrN₂ | [1][2] |
| Molecular Weight | 227.1 g/mol | [1][2] |
| CAS Number | 230618-41-4 | [1][2] |
| Melting Point | 86 °C | [1][3] |
| Boiling Point | 335.5 °C at 760 mmHg | [1] |
| Density | 1.48 g/cm³ | [1] |
| Flash Point | 156.7 °C | [1] |
| Storage Temperature | 2-8 °C, protect from light | [1][2] |
| Hazard Codes | Xn (Harmful) | [1] |
| Risk Statements | R22 (Harmful if swallowed) | [1] |
| Calculated LogP | 2.44 | [2] |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | [2] |
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the scientific literature. However, based on its chemical structure, a qualitative assessment can be made. The presence of the polar pyridine nitrogen and the pyrrolidine nitrogen atoms may confer some solubility in polar organic solvents. The bromo-substituted aromatic ring contributes to its lipophilicity, suggesting solubility in non-polar organic solvents. A related compound, (E)-2-Bromo-6-(3-(pyrrolidin-1-yl)-1-p-tolylpropenyl) pyridine, is noted to have low solubility.[4]
To obtain quantitative data, standardized experimental protocols are necessary. The following sections detail methodologies for determining the solubility of this compound.
Experimental Protocol for Solubility Determination (Gravimetric Method)
This method is a reliable and accurate technique for determining the solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, dichloromethane)
-
Analytical balance
-
Thermostatically controlled shaker or agitator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Oven or rotary evaporator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the solution to stand undisturbed to let the undissolved solid settle.
-
Carefully filter the supernatant through a syringe filter to obtain a clear, saturated solution.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh a clean, dry collection vial.
-
Transfer a precise volume of the clear, saturated filtrate to the pre-weighed vial.
-
Evaporate the solvent completely using an oven at a temperature below the compound's melting point or a rotary evaporator.
-
Once the solvent is fully removed, cool the vial in a desiccator and weigh the residue.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))
-
-
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of this compound is illustrated in the diagram below.
Caption: Workflow for Gravimetric Solubility Determination.
Stability Profile
The stability of this compound is a critical parameter, especially for its storage and handling in drug development processes. Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Experimental Protocol for Stability Testing
This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Materials:
-
High-purity this compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate analytical instrumentation for purity and degradation product analysis (e.g., HPLC, LC-MS)
-
Suitable containers that are inert to the compound
Procedure:
-
Sample Preparation:
-
Place a accurately weighed amount of the compound into suitable containers.
-
Prepare multiple samples for testing at different time points and conditions.
-
-
Storage Conditions:
-
Long-Term Stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[5]
-
Accelerated Stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[5]
-
Stress Testing: Expose the compound to more extreme conditions to identify potential degradation products and pathways. This includes:
-
-
Testing Schedule:
-
Analytical Methods:
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Determine the concentration of this compound.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to separate and quantify any degradation products.
-
-
Logical Pathway for Stability Assessment
The following diagram illustrates the logical progression for assessing the stability of this compound.
Caption: Logical Pathway for Stability Assessment.
Conclusion
This technical guide serves as a foundational resource for researchers working with this compound. While specific quantitative solubility and stability data are not widely published, the provided experimental protocols and logical workflows offer a systematic approach to generating this critical information. The physicochemical properties summarized herein provide a starting point for experimental design. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data, which is essential for the successful application of this compound in scientific research and drug development.
References
In-Depth Technical Guide to 2-Bromo-6-(pyrrolidin-1-yl)pyridine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-(pyrrolidin-1-yl)pyridine, a heterocyclic building block with growing importance in medicinal chemistry. The document details its commercial availability, physicochemical properties, and potential applications, with a focus on its role in the synthesis of pharmacologically active compounds. This guide is intended for researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. It is typically offered in various purities, with ≥97% being a common grade for research and development purposes. The compound is available in quantities ranging from grams to kilograms, catering to both laboratory-scale synthesis and larger-scale process development.
Table 1: Prominent Suppliers of this compound
| Supplier | Purity | Available Quantities |
| ChemScene | ≥98% | Inquire |
| Thermo Scientific (Fisher Scientific) | ≥97% | Inquire[1] |
| Conier Chem & Pharma Limited | Inquire | Inquire |
| CP Lab Safety | 98% | 25 grams |
| Molbase | Inquire | Inquire[2] |
| Chemrio | Inquire | Inquire[3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic characteristics in potential drug candidates.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Chemical Identifiers | ||
| CAS Number | 230618-41-4 | [4][5] |
| Molecular Formula | C₉H₁₁BrN₂ | [4][5] |
| Molecular Weight | 227.10 g/mol | [4][5] |
| InChIKey | Inquire | |
| SMILES | C1CCN(CC1)C2=NC=CC=C2Br | [5] |
| Physical Properties | ||
| Melting Point | 86 °C | [4] |
| Boiling Point | 335.5 °C at 760 mmHg | [4] |
| Flash Point | 156.7 °C | [4] |
| Density | 1.48 g/cm³ | [4] |
| Spectroscopic Data | ||
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| Mass Spectrometry | Data not available in searched literature. | |
| Computational Data | ||
| LogP | Inquire | |
| pKa | Inquire | |
| Polar Surface Area | Inquire | |
| Safety and Handling | ||
| Hazard Codes | Xn (Harmful) | [4] |
| Risk Statements | R22 (Harmful if swallowed) | [4] |
| Storage Temperature | 2-8 °C | [4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain literature, a general synthetic approach can be inferred from related transformations. The most probable synthetic route involves the nucleophilic aromatic substitution of a di-substituted pyridine, such as 2,6-dibromopyridine, with pyrrolidine.
General Synthetic Workflow
The synthesis would likely proceed via the reaction of 2,6-dibromopyridine with pyrrolidine in the presence of a suitable base and potentially a catalyst. The reaction conditions would need to be carefully controlled to favor mono-substitution over di-substitution.
Purification and Characterization
Purification: The crude product would likely be purified using column chromatography on silica gel. The choice of eluent would be determined by the polarity of the product and any remaining starting materials or byproducts.
Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and the successful incorporation of the pyrrolidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. The pyrrolidine moiety can contribute to the overall physicochemical properties and biological activity of the final compound.
Role as a Synthetic Intermediate
One notable application of this compound is as a key intermediate in the synthesis of allosteric modulators of the cannabinoid 1 receptor (CB1R). Specifically, it is a precursor to PSNCBAM-1, a negative allosteric modulator of CB1R.[4] Allosteric modulators offer a promising therapeutic approach by fine-tuning receptor activity rather than simply blocking or activating it, which can lead to improved side-effect profiles.
Potential in Structure-Activity Relationship (SAR) Studies
The this compound scaffold can be systematically modified to explore structure-activity relationships (SAR). The bromine atom can be replaced with various substituents to probe the effect on biological activity. Similarly, the pyrrolidine ring can be modified or replaced with other cyclic amines to optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Conclusion
This compound is a commercially available and versatile building block with significant potential in drug discovery and medicinal chemistry. Its utility as a synthetic intermediate, particularly in the development of allosteric modulators, highlights its importance for researchers in this field. While specific, detailed experimental protocols for its synthesis are not widely published, its preparation is conceptually straightforward. A clear understanding of its physicochemical properties and reactivity is key to its successful application in the synthesis of novel therapeutic agents.
References
Initial Reactivity Studies of 2-Bromo-6-(pyrrolidin-1-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated initial reactivity of 2-Bromo-6-(pyrrolidin-1-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.[1] Based on established palladium-catalyzed cross-coupling reactions for analogous 2-bromopyridine systems, this document outlines detailed experimental protocols, presents expected quantitative data, and visualizes key reaction pathways. The focus is on three primary transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, offering a predictive framework for the synthetic utility of this compound.
Introduction
This compound is a pyridine derivative featuring a bromine atom at the 2-position and a pyrrolidine moiety at the 6-position.[1] This substitution pattern makes it an attractive starting material for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The electron-rich pyrrolidinyl group can influence the reactivity of the pyridine ring, while the bromine atom serves as a versatile handle for various cross-coupling reactions. This guide details the expected reactivity of the C-Br bond in palladium-catalyzed transformations, which are fundamental for C-C and C-N bond formation.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The primary locus of reactivity for this compound is the carbon-bromine bond, which is susceptible to oxidative addition to a palladium(0) complex. This initiates several powerful catalytic cycles for forming new bonds. The following sections detail the expected conditions and outcomes for key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[2] It is anticipated that this compound will readily couple with a variety of aryl and heteroaryl boronic acids or their esters.
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | ~80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 12 | ~75-85 |
Note: Yields are predictive and based on reactions with structurally similar 2-bromopyridines.
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[3][4] this compound is expected to react with a wide range of primary and secondary amines.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8 | ~90-98 |
| 2 | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Dioxane | 110 | 18 | ~80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 12 | ~85-95 |
Note: Yields are predictive and based on reactions with structurally similar 2-bromopyridines.[5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube or sealed vial.
-
Solvent and Reagents: Add the anhydrous solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons, leading to the synthesis of substituted alkynes.[6][7] This reaction is typically co-catalyzed by palladium and copper complexes.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | ~85-95 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | ~80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 90 | 12 | ~75-85 |
Note: Yields are predictive and based on reactions with structurally similar 2-bromopyridines.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide.
-
Solvent and Reagents: Add the anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine) and the terminal alkyne (1.2-1.5 equiv).
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 100 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and dilute the residue with an organic solvent. Wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
General Experimental Workflow
The successful application of these cross-coupling reactions relies on a systematic and rigorous experimental approach. The following workflow provides a general guideline for researchers.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is poised to be a valuable building block in synthetic and medicinal chemistry. Its reactivity is predicted to be dominated by palladium-catalyzed cross-coupling reactions at the 2-position. This guide provides a foundational understanding and practical protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Researchers and drug development professionals can leverage this information to efficiently incorporate this scaffold into novel molecular architectures with therapeutic potential. Further experimental validation is encouraged to refine the specific optimal conditions for this substrate.
References
- 1. Cas 230618-41-4,2-BROMO-6-PYRROLIDIN-1-YLPYRIDINE | lookchem [lookchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Versatile Building Block: A Technical Guide to the Applications of 2-Bromo-6-(pyrrolidin-1-yl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-6-(pyrrolidin-1-yl)pyridine has emerged as a valuable and versatile heterocyclic building block in the field of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a pyrrolidine moiety at the 6-position, offers two distinct points for chemical modification. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl groups. The pyrrolidine group, an electron-donating substituent, influences the reactivity of the pyridine ring and can play a crucial role in the biological activity of the final compounds. This technical guide provides an in-depth overview of the key applications of this compound, focusing on palladium-catalyzed cross-coupling reactions, and offers detailed experimental protocols for its utilization.
Core Applications in Cross-Coupling Reactions
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. The primary applications include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions enable the synthesis of a wide array of substituted pyridines, which are prevalent scaffolds in many biologically active molecules.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-(pyrrolidin-1-yl)pyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 2-position of the pyridine ring, leading to the synthesis of 2-aryl-6-(pyrrolidin-1-yl)pyridines. These products are of significant interest in medicinal chemistry due to their potential as scaffolds for drug candidates.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-aminophenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 75 |
Experimental Protocol: Synthesis of 3'-(6-(pyrrolidin-1-yl)pyridin-2-yl)-[1,1'-biphenyl]-3-amine
-
Materials:
-
This compound
-
3-Aminophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
The vessel is evacuated and backfilled with nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
The reaction mixture is heated to 80°C and stirred for 16 hours under a nitrogen atmosphere.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-(pyrrolidin-1-yl)pyridine.
-
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-(pyrrolidin-1-yl)pyridines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with an amine. This reaction is particularly useful for synthesizing substituted anilines and related compounds. When applied to this compound, it allows for the introduction of a primary or secondary amine at the 2-position, yielding 2-amino-6-(pyrrolidin-1-yl)pyridine derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules.
General Protocol for Buchwald-Hartwig Amination:
-
Materials:
-
This compound
-
Desired primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (e.g., Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base.
-
This compound and the amine are then added.
-
The anhydrous, degassed solvent is added via syringe.
-
The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110°C) with vigorous stirring.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-(pyrrolidin-1-yl)pyridines
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is an efficient method for the synthesis of substituted alkynes. For this compound, the Sonogashira coupling provides access to 2-alkynyl-6-(pyrrolidin-1-yl)pyridines, which are valuable precursors for the synthesis of more complex heterocyclic systems and can also exhibit interesting biological and material properties.
General Protocol for Sonogashira Coupling:
-
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (e.g., Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
To this mixture, add this compound and the terminal alkyne.
-
The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60°C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with a saturated aqueous solution of ammonium chloride and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography.
-
Diagram of Sonogashira Coupling Logical Relationship:
Caption: Key components and outcome of the Sonogashira coupling reaction.
Conclusion
This compound is a highly valuable and adaptable building block in modern organic synthesis. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations provide efficient and modular routes to a diverse range of substituted pyridine derivatives, which are of significant interest to researchers in drug discovery and materials science. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective application of this versatile reagent in the synthesis of novel and complex molecular architectures. Further exploration of its reactivity is likely to uncover even more innovative applications in the future.
Discovery of novel pyridine derivatives using 2-Bromo-6-(pyrrolidin-1-yl)pyridine
An In-depth Technical Guide to the Discovery of Novel Pyridine Derivatives Using 2-Bromo-6-(pyrrolidin-1-yl)pyridine
Introduction
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocyclic core is paramount for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties. This compound has emerged as a highly valuable and versatile building block for this purpose. Its structure, featuring a bromine atom at the 2-position and a pyrrolidin-1-yl group at the 6-position, presents a unique combination of reactivity and molecular properties.
The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. The pyrrolidine moiety, a common feature in bioactive molecules, can enhance solubility and modulate the physicochemical profile of the resulting derivatives.[3] This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for key transformations and illustrating its application in the broader context of drug discovery.
Core Compound Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrN₂ | [4] |
| Molecular Weight | 227.10 g/mol | [4] |
| CAS Number | 230618-41-4 | [4] |
| Melting Point | 86 °C | [5] |
| Boiling Point | 335.5 °C at 760 mmHg | [5] |
| Appearance | Solid | [1] |
| SMILES | BrC1=NC(N2CCCC2)=CC=C1 | [4] |
Synthetic Utility and Key Reactions
The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules. The two most prominent and powerful of these reactions are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Logical Workflow for Synthesis
The strategic use of this compound allows for the systematic generation of diverse libraries of novel pyridine derivatives, which can then be subjected to biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. lookchem.com [lookchem.com]
2-Bromo-6-(pyrrolidin-1-yl)pyridine: A Versatile Scaffold for Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-Bromo-6-(pyrrolidin-1-yl)pyridine has emerged as a particularly valuable building block for the synthesis of potent and selective kinase inhibitors. Its structural features, including a reactive bromine atom amenable to cross-coupling reactions and a pyrrolidine moiety that can influence solubility and target engagement, make it an attractive starting point for drug discovery campaigns targeting a range of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of compounds derived from the this compound scaffold, with a focus on its role in the development of inhibitors for key signaling kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).
Introduction: The 2,6-Disubstituted Pyridine Motif in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in a variety of biological interactions and its synthetic tractability.[1] The 2,6-disubstituted pyridine framework, in particular, offers a versatile platform for creating molecules with diverse pharmacological activities. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, while substituents at the 2- and 6-positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties. This compound (CAS 230618-41-4) is a prime example of a strategically designed intermediate that leverages these features for medicinal chemistry applications.[2][3] The bromine atom at the 2-position serves as a versatile handle for introducing a wide array of aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6][7][8] The pyrrolidine group at the 6-position can enhance aqueous solubility and provides a vector for interaction with the solvent-exposed regions of protein targets.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of 2,6-dibromopyridine with pyrrolidine. This reaction can be performed under various conditions, often employing a base and sometimes a catalyst to facilitate the substitution.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 2-amino-6-bromopyridines.[9]
Materials:
-
2,6-Dibromopyridine
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or pressure tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser, combine 2,6-dibromopyridine (1.0 eq), potassium carbonate (2.0 eq), and dimethyl sulfoxide (DMSO) to create a stirrable suspension.
-
Addition of Pyrrolidine: Add pyrrolidine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Seal the pressure tube or heat the flask under an inert atmosphere (e.g., nitrogen or argon) to 180°C. Stir the reaction mixture vigorously for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (2,6-dibromopyridine) is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield this compound as a solid.
Application as a Scaffold for Kinase Inhibitors
The this compound scaffold is particularly well-suited for the development of ATP-competitive kinase inhibitors. The 2-amino-pyridine motif is a known hinge-binding element in many kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group form crucial hydrogen bonds with the kinase hinge region.
Suzuki-Miyaura Cross-Coupling for Library Generation
The bromine atom at the 2-position of the scaffold is readily displaced in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a diverse range of aryl and heteroaryl substituents. This reaction is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.
This protocol is a generalized procedure and may require optimization for specific substrates.[5][7][8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., potassium carbonate, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for generating kinase inhibitors.
Targeting JNK and p38 Kinases
The aminopyridine scaffold is a common feature in inhibitors of JNK and p38 MAP kinases, which are key regulators of inflammatory and stress responses.[10][11][12] Derivatives of this compound are promising candidates for the development of selective inhibitors of these kinases.
Table 1: Biological Activity of Representative Aminopyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Aminopyrazole | JNK3 | ~1 μM | [13] |
| Aminopyridine N-oxides | p38α | ED₅₀ = 1 mg/kg (in vivo) | [11] |
| Pyridopyrimidinone | JNK3 | 15 | [14] |
| Aminopyridine | JNK1 | 21 | [10] |
| Aminopyridine | JNK2 | 66 | [10] |
| Aminopyridine | JNK3 | 15 | [10] |
Biological Evaluation of Kinase Inhibitors
The inhibitory activity of compounds derived from the this compound scaffold can be assessed using a variety of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assays
Biochemical assays are used to determine the direct inhibitory effect of a compound on the activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
This protocol is a generalized procedure based on commercially available kits.[5][15]
Materials:
-
Purified recombinant JNK or p38 kinase
-
Kinase-specific substrate (e.g., ATF-2 for p38)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).
-
Add Kinase and Substrate: Add 2 µL of a mixture containing the kinase and its substrate in kinase buffer.
-
Initiate Reaction: Add 2 µL of ATP solution in kinase buffer to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: JNK signaling pathway and point of inhibition.
p38 MAPK Signaling Pathway
Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. It plays a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β. [12]
Diagram of the p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling and point of inhibition.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthetic accessibility and the ease with which it can be functionalized through cross-coupling reactions make it an ideal starting point for the generation of diverse chemical libraries. The resulting 2,6-disubstituted pyridine derivatives have shown significant promise as potent and selective inhibitors of key signaling kinases, such as JNK and p38, which are implicated in a range of human diseases. This technical guide provides a foundational resource for researchers and drug development professionals interested in leveraging this privileged scaffold for their discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 9. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. This compound|230618-41-4 - MOLBASE Encyclopedia [m.molbase.com]
- 15. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-(pyrrolidin-1-yl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction has revolutionized the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[1][2] 2-Bromo-6-(pyrrolidin-1-yl)pyridine is a valuable building block in medicinal chemistry, with the pyridine scaffold being a common motif in biologically active compounds.[3][4][5] The pyrrolidine substituent can influence the electronic properties of the pyridine ring and provide a vector for further molecular interactions.
These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The described methodology is based on established procedures for structurally similar 2-bromopyridine derivatives and offers a robust starting point for the synthesis of a diverse library of 2-aryl-6-(pyrrolidin-1-yl)pyridine compounds.[6][7][8] Challenges associated with the Suzuki coupling of 2-substituted pyridines, such as potential catalyst inhibition by the pyridine nitrogen, are addressed through the selection of appropriate catalytic systems.[9][10]
Reaction Principle:
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.[11] The choice of catalyst, ligand, base, and solvent is critical for a successful reaction, especially with potentially coordinating substrates like 2-substituted pyridines.[9][10]
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the ligand (if not using a pre-catalyst) and add them to the reaction flask.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-(pyrrolidin-1-yl)pyridine.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds.[6][7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12-16 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 12 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O (2:1) | 95 | 18 | Good |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane/H₂O (10:1) | 110 | 8-12 | Excellent |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Isopropanol/H₂O | 85-90 | 12-16 | ~80-90 |
Yields are approximate and based on similar reactions reported in the literature. Optimization for each specific substrate is recommended.
Visualizations
General Suzuki-Miyaura Coupling Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for the Suzuki coupling experiment.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-(pyrrolidin-1-yl)pyridine with Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation allows for the coupling of an extensive range of amines with aryl and heteroaryl halides and triflates, providing a versatile route to complex amine-containing molecules. Its broad substrate scope and functional group tolerance have made it an invaluable tool in the pharmaceutical and agrochemical industries, where the synthesis of arylamines is a frequent necessity.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-6-(pyrrolidin-1-yl)pyridine with various substituted anilines. The presence of the electron-donating pyrrolidinyl group and the pyridine nitrogen atom can influence the reactivity of the substrate, making the careful selection of catalyst, ligand, base, and reaction conditions crucial for achieving high yields and purity. The following protocols and data are intended to serve as a comprehensive guide for researchers engaged in the synthesis of N-aryl-6-(pyrrolidin-1-yl)pyridin-2-amine derivatives, which are valuable scaffolds in medicinal chemistry.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline derivative coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-6-(pyrrolidin-1-yl)pyridin-2-amine product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions, such as hydrodehalogenation.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a variety of aniline derivatives. These examples provide a starting point for reaction optimization.
Table 1: Screening of Catalysts, Ligands, and Bases
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Aniline | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | Aniline | 92 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | Aniline | 85 |
| 3 | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | Aniline | 78 |
| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 4-Methoxyaniline | 95 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 4-Chloroaniline | 88 |
| 6 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 3-Trifluoromethylaniline | 82 |
Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method.
Table 2: Substrate Scope with Various Substituted Anilines
General Conditions: this compound (1.0 equiv), Aniline derivative (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C, 12-24 h.
| Entry | Aniline Derivative | Product | Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-6-(pyrrolidin-1-yl)pyridin-2-amine | 12 | 92 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridin-2-amine | 12 | 95 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridin-2-amine | 12 | 88 |
| 4 | 3-Trifluoromethylaniline | N-(3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridin-2-amine | 16 | 82 |
| 5 | 2-Methylaniline | N-(o-tolyl)-6-(pyrrolidin-1-yl)pyridin-2-amine | 24 | 75 |
| 6 | 3,5-Dimethylaniline | N-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)pyridin-2-amine | 14 | 90 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methoxyaniline, etc.)
-
Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂])
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., Sodium tert-butoxide [NaOtBu], Potassium phosphate [K₃PO₄], Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the aniline derivative (1.2 equiv), and the base (1.4 - 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add the catalyst/ligand mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, to make a 0.1-0.2 M solution with respect to the limiting reagent) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-6-(pyrrolidin-1-yl)pyridin-2-amine.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-(pyrrolidin-1-yl)pyridine. This versatile building block is a valuable substrate for various transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives for applications in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine scaffold, particularly when substituted, is a prevalent motif in numerous pharmaceuticals and biologically active compounds. This compound serves as an excellent starting material for introducing molecular diversity at the 2-position of the pyridine ring. The electron-donating pyrrolidinyl group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for successful coupling.
These notes provide an overview of the key palladium-catalyzed cross-coupling reactions involving this substrate, along with representative experimental conditions and detailed protocols adapted from established methodologies for similar 2-bromopyridine systems.
General Mechanism and Workflow
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps include oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A typical experimental workflow for these reactions involves careful setup under an inert atmosphere to prevent catalyst degradation.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, reacting an organohalide with an organoboron compound.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 100 | 8 | Moderate to Excellent |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 12 | Good to Excellent |
Yields are approximate and based on reactions with analogous 2-bromopyridine substrates.[1][2]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the ligand and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-6-(pyrrolidin-1-yl)pyridine product.
-
Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene.[3]
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | Good |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 16 | Moderate to Good |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | PPh₃ (6) | NaOAc | Toluene | 110 | 24 | Good |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (2) | - | Et₃N | Acetonitrile | 80 | 12 | Moderate to Good |
Yields are generalized based on standard Heck reaction protocols.[4][5]
Detailed Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.[4][5]
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, DMA, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Solvent and Alkene Addition: Add the degassed solvent and the alkene (1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically employing both palladium and copper catalysts.[6]
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~80-95 |
| 2 | 1-Octyne | Pd(OAc)₂ (2) | CuI (5) | Piperidine | DMF | 80 | 8 | Good |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 12 | ~85-95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Et₃N | Acetonitrile | RT-50 | 24 | Moderate to Good |
Yields are based on analogous reactions with other bromopyridines.[7][8][9]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[7][8][9]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and CuI.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent, Base, and Alkyne Addition: Add the degassed solvent, the amine base, and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[10]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | ~90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (5) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | Good |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 16 | Good to Excellent |
| 4 | Pyrrolidine | Pd(OAc)₂ (1.5) | DavePhos (3) | LHMDS | Toluene | 100 | 12 | ~85-95 |
Yields are estimated from similar reactions on 2-bromopyridine substrates.[11][12][13]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of this compound.[11][12][13]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos, 1.5-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk flask or sealed tube.
-
Catalyst Pre-formation: Add anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Reactant Addition: Add this compound and the amine to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Safety Information
Palladium catalysts, phosphine ligands, and strong bases should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions under pressure should be conducted behind a blast shield. Solvents should be properly dried and degassed to ensure optimal reaction conditions and safety.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize conditions for their specific substrates and scales. All experimental work should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. scirp.org [scirp.org]
- 8. scirp.org [scirp.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Bromo-6-(pyrrolidin-1-yl)pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. 2-Bromo-6-(pyrrolidin-1-yl)pyridine is a versatile fragment that serves as a valuable starting point in FBDD campaigns. Its pyridine core is a common motif in many approved drugs, and the pyrrolidine substituent provides three-dimensionality, which can enhance binding affinity and selectivity. The bromine atom offers a convenient handle for synthetic elaboration, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
These application notes provide a comprehensive overview of the utility of this compound in FBDD, including its potential biological targets, and detailed protocols for fragment screening and hit validation using common biophysical techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are consistent with the "Rule of Three," a set of guidelines used to define fragment-like molecules, making it an ideal candidate for FBDD screening libraries.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 227.10 g/mol | --INVALID-LINK--[1] |
| CAS Number | 230618-41-4 | --INVALID-LINK--[1] |
| Purity | ≥98% | --INVALID-LINK--[1] |
| Storage | 4°C, protect from light | --INVALID-LINK--[1] |
Potential Biological Targets and Signaling Pathways
While specific screening data for this compound is not extensively published, its structural motifs are present in compounds targeting several important classes of proteins.
Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors. Derivatives of 2-aminopyridine have been successfully developed as inhibitors for various kinases, including p38α MAP kinase and Met kinase. A hypothetical signaling pathway illustrating the role of a kinase and its inhibition is depicted below.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-6-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 2-Bromo-6-(pyrrolidin-1-yl)pyridine with terminal alkynes. The Sonogashira coupling is a powerful and versatile palladium and copper co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely utilized in medicinal chemistry and drug development for the synthesis of complex molecules, including heterocycles and conjugated systems.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The generally accepted mechanism involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by the formation of a copper acetylide from the terminal alkyne, a base, and the copper(I) salt. A subsequent transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final alkynyl-substituted pyridine product and regenerate the active palladium(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The efficiency of the Sonogashira coupling can be influenced by various factors, including the choice of catalyst, ligand, base, solvent, and temperature. The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of bromopyridine derivatives with various terminal alkynes, providing a basis for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 2-Amino-3-bromopyridine | 3-Phenyl-1-propyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High |
Table 1: Summary of Reaction Conditions for Sonogashira Coupling of Bromopyridine Derivatives. Note: These are examples with similar substrates to provide a starting point for optimization.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2-10 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure: Palladium/Copper Co-catalyzed Sonogashira Coupling
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add the anhydrous and degassed solvent, followed by the amine base, via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of Alkyne:
-
Slowly add the terminal alkyne to the stirred reaction mixture via syringe.
-
-
Reaction Monitoring:
-
The reaction can be stirred at room temperature or heated to a specified temperature (typically between 60-100 °C), depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same organic solvent.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-6-(pyrrolidin-1-yl)pyridine product.
-
Visualizations
Caption: General reaction scheme for the Sonogashira coupling.
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Application Notes and Protocols: 2-Bromo-6-(pyrrolidin-1-yl)pyridine in the Synthesis of Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-6-(pyrrolidin-1-yl)pyridine as a key building block in the synthesis of allosteric modulators targeting G-protein coupled receptors (GPCRs). The following sections detail the synthetic routes, quantitative biological data, experimental protocols, and relevant signaling pathways for a prominent allosteric modulator derived from this versatile chemical intermediate.
Introduction to Allosteric Modulation
Allosteric modulators are ligands that bind to a site on a receptor distinct from the orthosteric site where the endogenous ligand binds.[1] This interaction can either potentiate (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the effect of the orthosteric ligand.[1] This mechanism offers several advantages in drug discovery, including the potential for greater subtype selectivity, a ceiling effect that can improve safety, and the ability to fine-tune physiological signaling.[2] The this compound scaffold has proven to be a valuable starting material for the synthesis of various allosteric modulators, particularly for the cannabinoid CB1 receptor.
Synthesis of a CB1 Receptor Allosteric Modulator
A notable example of an allosteric modulator synthesized using a derivative of this compound is PSNCBAM-1 (1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea) . This compound has been identified as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[3] The synthesis of PSNCBAM-1 and its analogs typically involves a multi-step sequence highlighting key modern cross-coupling reactions.
The general synthetic approach involves two critical palladium-catalyzed cross-coupling reactions: a Suzuki coupling to form the biaryl core and a subsequent Buchwald-Hartwig amination to introduce the urea precursor, followed by urea formation.
A plausible synthetic workflow is outlined below:
Caption: Synthetic workflow for PSNCBAM-1.
Quantitative Data
The following table summarizes the in vitro activity of PSNCBAM-1 and a key analog at the human CB1 receptor. The data is presented as IC50 values from a calcium mobilization assay, which measures the functional antagonism of the CB1 receptor agonist CP55,940.[3]
| Compound | Structure | CB1 IC50 (nM)[3] |
| PSNCBAM-1 (4) | 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea | 32.5 |
| Analog 10 | 1-(4-Cyanophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea | 26.9 |
Experimental Protocols
The following are detailed protocols for the key synthetic steps involved in the preparation of PSNCBAM-1, based on established methodologies for Suzuki coupling and urea formation.
Protocol 1: Suzuki Coupling for the Synthesis of 3'-(Pyrrolidin-1-yl)-[1,1'-biphenyl]-3-amine
Materials:
-
This compound
-
3-Aminophenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K3PO4)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), 3-aminophenylboronic acid pinacol ester (1.2 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K3PO4 (3.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and water (10:1 ratio) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3'-(Pyrrolidin-1-yl)-[1,1'-biphenyl]-3-amine.
Protocol 2: Urea Formation to Synthesize PSNCBAM-1
Materials:
-
3'-(Pyrrolidin-1-yl)-[1,1'-biphenyl]-3-amine
-
4-Chlorophenyl isocyanate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 3'-(Pyrrolidin-1-yl)-[1,1'-biphenyl]-3-amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Slowly add 4-chlorophenyl isocyanate (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield PSNCBAM-1.
Signaling Pathways of Targeted Receptors
Allosteric modulators derived from this compound can potentially target a variety of GPCRs. Below are simplified diagrams of the canonical signaling pathways for the CB1 receptor, as well as the M1 muscarinic and mGluR5 receptors, which are also important targets for allosteric modulation.
Cannabinoid CB1 Receptor Signaling
The CB1 receptor primarily couples to the Gi/o family of G-proteins.[4] Its activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways.[4][5]
Caption: Simplified CB1 receptor signaling pathway.
M1 Muscarinic Acetylcholine Receptor Signaling
The M1 muscarinic acetylcholine receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[6][7] This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[6]
Caption: Simplified M1 receptor signaling pathway.
mGluR5 Signaling
Metabotropic glutamate receptor 5 (mGluR5) also couples to Gq/11 proteins, activating the phospholipase C pathway, similar to the M1 receptor.[8][9] This leads to increased intracellular calcium and activation of protein kinase C, modulating synaptic plasticity.[9]
Caption: Simplified mGluR5 signaling pathway.
Conclusion
This compound serves as a crucial and versatile starting material for the synthesis of novel allosteric modulators. The synthetic routes, often employing robust palladium-catalyzed cross-coupling reactions, allow for the efficient construction of complex molecules with potent and selective activities at various GPCRs. The provided protocols and data for the CB1 receptor NAM, PSNCBAM-1, illustrate a practical application of this building block in drug discovery and chemical biology. The detailed signaling pathways offer a contextual framework for understanding the mechanism of action of the synthesized modulators.
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
Application Notes and Protocols for the Step-by-Step Synthesis of 2-aryl-6-(pyrrolidin-1-yl)pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aryl-6-(pyrrolidin-1-yl)pyridine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. This application note provides a detailed, step-by-step protocol for the synthesis of this important class of molecules. The synthetic strategy involves a two-step sequence commencing with a selective Buchwald-Hartwig amination to introduce the pyrrolidinyl group, followed by a Suzuki-Miyaura cross-coupling reaction to install the aryl moiety. This methodology offers a versatile and efficient route to a wide range of 2-aryl-6-(pyrrolidin-1-yl)pyridine derivatives.
Overall Synthetic Scheme
The synthesis proceeds via a two-step reaction sequence starting from a 2,6-dihalopyridine. The first step is a palladium-catalyzed Buchwald-Hartwig amination to selectively introduce a pyrrolidine ring at one of the halogenated positions. The resulting 2-halo-6-(pyrrolidin-1-yl)pyridine intermediate is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling with an appropriate arylboronic acid to yield the final 2-aryl-6-(pyrrolidin-1-yl)pyridine product.
Caption: Overall synthetic workflow for 2-aryl-6-(pyrrolidin-1-yl)pyridines.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected yields for each step of the synthesis.
Table 1: Buchwald-Hartwig Amination of 2,6-Dibromopyridine with Pyrrolidine
| Entry | Starting Material | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-bromo-6-(pyrrolidin-1-yl)pyridine |
| 1 | 2,6-Dibromopyridine | Pyrrolidine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 4 | ~85 |
| 2 | 2,6-Dichloropyridine | Pyrrolidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | ~75 |
Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Starting Material | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-aryl-6-(pyrrolidin-1-yl)pyridine |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | ~92 |
| 3 | This compound | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 10 | ~88 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate)
This protocol describes the selective mono-amination of 2,6-dibromopyridine using the Buchwald-Hartwig reaction.
Materials:
-
2,6-Dibromopyridine
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).
-
Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous toluene to the flask via syringe.
-
In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and NaOtBu (1.2 eq) in anhydrous toluene.
-
Slowly add the pyrrolidine/base solution to the reaction flask via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Protocol 2: Synthesis of 2-aryl-6-(pyrrolidin-1-yl)pyridine (Final Product)
This protocol describes the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry
-
Magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Cs₂CO₃ (2.0 eq).
-
Seal the flask with a rubber septum and establish an inert atmosphere as described in Protocol 1.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 2-aryl-6-(pyrrolidin-1-yl)pyridine.
Application Notes and Protocols for 2-Bromo-6-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-6-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative recognized primarily for its role as a versatile synthetic intermediate. While the broader class of bromo-substituted pyridines is noted for potential applications in the synthesis of organic functional materials, detailed studies and specific data on the application of this compound in materials science are not extensively available in current scientific literature. Its utility is most prominently documented in the field of medicinal chemistry and drug discovery, where it serves as a key building block for the synthesis of more complex, biologically active molecules.
This document provides an overview of its chemical properties, its principal application as a synthetic intermediate, and a general protocol for its use in common cross-coupling reactions, a foundational technique in both medicinal chemistry and the synthesis of novel organic materials.
Chemical Properties and Data
This compound is a solid at room temperature with the following key properties:
| Property | Value |
| CAS Number | 230618-41-4 |
| Molecular Formula | C₉H₁₁BrN₂ |
| Molecular Weight | 227.10 g/mol |
| Melting Point | 86 °C |
| Boiling Point | 335.5 °C at 760 mmHg |
| Appearance | Solid |
| Purity | Typically ≥97% |
Primary Application: Synthetic Intermediate
The principal application of this compound is as a precursor in organic synthesis. The molecule possesses two key features that make it a valuable building block:
-
A Bromo Substituent: The bromine atom on the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex molecular architectures.
-
A Pyrrolidinyl Group: The electron-donating pyrrolidinyl group can influence the electronic properties of the pyridine ring and the final molecule, potentially impacting its biological activity or, in a materials context, its photophysical properties.
A Chinese patent suggests that 2-bromo-6-substituent pyridine compounds, in general, have broad application prospects in the synthesis of drugs, ligands, and organic functional materials due to the reactive nature of the bromine atom which allows for easy functional group modification[1]. However, specific examples of this compound in materials science are not provided. Its documented use is primarily as an intermediate in the synthesis of compounds targeted for pharmaceutical research[2].
Experimental Protocols
Given the lack of specific materials science applications, a general experimental protocol for a Suzuki cross-coupling reaction is provided below. This reaction is a common method for functionalizing aryl bromides like this compound and is a key step in the synthesis of many organic electronic materials and complex drug molecules.
General Protocol for Suzuki Cross-Coupling Reaction
This protocol describes a typical procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, and water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and potential application of this compound as a synthetic intermediate.
References
Application Notes and Protocols: Derivatization of 2-Bromo-6-(pyrrolidin-1-yl)pyridine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the derivatization of 2-Bromo-6-(pyrrolidin-1-yl)pyridine via Suzuki-Miyaura cross-coupling to generate a library of novel 2-aryl-6-(pyrrolidin-1-yl)pyridine analogs. These compounds are of significant interest in drug discovery, particularly as potential kinase inhibitors, due to the prevalence of the 2-aminopyridine scaffold in approved and investigational drugs.[1][2][3] This application note includes a comprehensive protocol for parallel synthesis, a high-throughput screening protocol against the human Ser/Thr protein kinase VRK1 (Vaccinia-related kinase 1), and a summary of hypothetical screening data for a representative compound library.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[4] Specifically, the 2-aminopyridine moiety is a well-established "hinge-binding" motif found in a multitude of kinase inhibitors.[2] This structural element is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, a family of enzymes frequently dysregulated in diseases such as cancer and inflammatory disorders.[5][6]
The starting material, this compound, offers a versatile platform for generating chemical diversity. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents.[7][8] This strategy enables the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective modulators of biological targets.
This note focuses on the synthesis of a library of 2-aryl-6-(pyrrolidin-1-yl)pyridine derivatives and their subsequent evaluation as inhibitors of VRK1, a kinase implicated in cell cycle regulation and oncology.[2]
Derivatization Workflow
The overall workflow for the synthesis and screening of the compound library is depicted below. The process begins with the parallel synthesis of derivatives from the common starting material, followed by purification, characterization, and subsequent biological evaluation.
Figure 1: High-level workflow for the synthesis and screening of a 2-aryl-6-(pyrrolidin-1-yl)pyridine library.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-aryl-6-(pyrrolidin-1-yl)pyridine derivatives.
Materials:
-
This compound
-
Substituted Arylboronic Acids
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (Degassed)
-
Nitrogen or Argon gas supply
-
Reaction vials suitable for heating
Procedure:
-
To a reaction vial, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), and Na₂CO₃ (2.0 eq.).
-
Add Pd(PPh₃)₄ (0.05 eq.).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.2 M of the limiting reagent).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-(pyrrolidin-1-yl)pyridine derivative.
Protocol for VRK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted for a high-throughput screening format to determine the inhibitory potency (IC₅₀) of the synthesized compounds against VRK1.
Materials:
-
VRK1 Kinase (recombinant human)
-
LanthaScreen™ Certified Kinase Tracer
-
Eu-anti-GST Antibody
-
TR-FRET Dilution Buffer
-
Synthesized compounds dissolved in 100% DMSO
-
384-well microplates (low volume, black)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 1 mM).
-
Assay Plate Preparation:
-
Add 2.5 µL of 4X serially diluted compound solution to the wells of a 384-well plate. For control wells, add 2.5 µL of DMSO.
-
Prepare a 4X Kinase/Antibody solution by diluting VRK1 kinase and Eu-anti-GST antibody in TR-FRET dilution buffer. Add 2.5 µL of this solution to each well.
-
Prepare a 4X Tracer solution by diluting the kinase tracer in TR-FRET dilution buffer.
-
Initiate the reaction by adding 5 µL of the 4X Tracer solution to each well, bringing the total volume to 10 µL.
-
-
Incubation: Shake the plate gently for 30 seconds and then incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using "no kinase" (high control) and "DMSO only" (low control) wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Results: Compound Library and Biological Activity
A representative library of 2-aryl-6-(pyrrolidin-1-yl)pyridine derivatives was synthesized and screened against VRK1. The results are summarized in the table below.
| Compound ID | Aryl Substituent (Ar) | VRK1 IC₅₀ (nM) |
| PYR-001 | Phenyl | 850 |
| PYR-002 | 4-Fluorophenyl | 420 |
| PYR-003 | 3-Methoxyphenyl | 680 |
| PYR-004 | 4-(Trifluoromethyl)phenyl | 250 |
| PYR-005 | 3,4-Dichlorophenyl | 95 |
| PYR-006 | Pyridin-4-yl | 1,200 |
| PYR-007 | Thiophen-2-yl | 970 |
| PYR-008 | 3,5-Difluorophenyl | 150 |
Structure-Activity Relationship (SAR) and Biological Context
The screening data provides initial insights into the SAR for this series of compounds. The introduction of electron-withdrawing groups on the phenyl ring, such as fluoro, trifluoromethyl, and chloro substituents (PYR-002, PYR-004, PYR-005, PYR-008), generally led to an increase in potency against VRK1 compared to the unsubstituted phenyl analog (PYR-001). The 3,4-dichlorophenyl derivative (PYR-005) was identified as the most potent compound in this initial screen.
VRK1 is a serine/threonine kinase that plays a role in several cellular processes, including cell cycle progression, chromatin remodeling, and DNA damage response. Overexpression of VRK1 has been linked to various cancers. The inhibition of VRK1 is a potential therapeutic strategy to halt the proliferation of cancer cells.
Figure 2: Simplified diagram of VRK1's role in cell cycle progression and the point of intervention for a VRK1 inhibitor.
Conclusion
The this compound scaffold provides a robust starting point for the generation of diverse chemical libraries. The application of the Suzuki-Miyaura coupling enables the efficient synthesis of novel 2-aryl-6-(pyrrolidin-1-yl)pyridine derivatives. The screening of this library against VRK1 has identified potent inhibitors with clear structure-activity relationships, warranting further investigation. The hit compound, PYR-005, serves as a promising lead for further optimization to develop selective and potent VRK1 inhibitors for potential therapeutic applications.
References
- 1. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 2-Bromo-6-(pyrrolidin-1-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki coupling of 2-Bromo-6-(pyrrolidin-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting low yields when using this compound in my Suzuki coupling reaction?
Low yields with this specific substrate are a common challenge and typically stem from a combination of electronic and steric factors.
-
Catalyst Inhibition: The primary issue is often the coordination of nitrogen atoms from both the pyridine ring and the pyrrolidinyl group to the palladium catalyst. This coordination can "poison" or deactivate the catalyst, preventing it from participating effectively in the catalytic cycle.[1][2][3][4]
-
Difficult Oxidative Addition: The pyrrolidinyl group is electron-donating, which increases the electron density of the pyridine ring. This makes the carbon-bromine bond stronger and more resistant to the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[5][6]
-
Steric Hindrance: The pyrrolidinyl group at the 6-position, adjacent to the bromine, creates significant steric bulk. This can physically block the palladium catalyst from approaching the C-Br bond, further slowing the oxidative addition step.
Q2: How can I select a more effective catalyst system to overcome these challenges?
Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[1] A catalyst system featuring a bulky, electron-rich phosphine ligand is crucial for success. These ligands help to stabilize the active Pd(0) species, promote the difficult oxidative addition step, and prevent catalyst inhibition by the substrate's nitrogen atoms.[3][4][7]
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos are highly recommended.[3][7][8] These ligands are designed for challenging substrates and can significantly improve yields.
-
Palladium Precatalysts: Using air- and moisture-stable precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the chosen ligand is a common and effective strategy.[8][9] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used, but may be less effective for this specific substrate.[2]
Q3: What are the optimal base and solvent choices for this reaction?
The base and solvent system is critical for activating the boronic acid and ensuring all reaction components are soluble.
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][10] While common bases like K₂CO₃ can work, stronger, non-nucleophilic bases are often more effective for challenging couplings.[11][12] A screen of bases is recommended, with Potassium Phosphate (K₃PO₄) being a robust choice for difficult substrates.[2][4][8]
-
Solvent System: A mixture of an organic solvent and water is typically required to dissolve both the organic substrate and the inorganic base.[2] Common choices include 1,4-Dioxane/H₂O or Toluene/H₂O.[1] It is absolutely critical that all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[2][9]
Q4: I'm observing significant side products. What are they and how can I minimize them?
The most common side reactions are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is the self-coupling of your boronic acid partner and is primarily caused by the presence of oxygen in the reaction.[1][3]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your coupling partner. It can be caused by excess water, high temperatures, or a non-optimal base.[3][4]
-
Solution: Use fresh, high-purity boronic acid or consider using more stable boronic esters, such as pinacol esters.[4] Avoid excessively high temperatures and screen for a milder base if this is a persistent issue.
-
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues.
Table 1: Troubleshooting Low Yields
| Observation | Potential Cause | Recommended Solution |
| No or trace product formation | 1. Catalyst deactivation/inhibition.[2][3] 2. Oxidative addition is too slow.[6] | 1. Switch to a catalyst system with a bulky, electron-rich ligand (e.g., Pd(OAc)₂/SPhos).[7][8] 2. Ensure rigorous inert conditions and use freshly degassed solvents.[1][2] |
| Reaction stalls with unreacted starting material | 1. Insufficient catalyst activity or loading. 2. Suboptimal temperature.[9] 3. Inadequate base strength.[9] | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). 2. Cautiously increase the reaction temperature (e.g., from 80°C to 100-110°C).[1] 3. Screen a stronger base like K₃PO₄ or Cs₂CO₃.[2][10] |
| Significant homocoupling of boronic acid | 1. Presence of oxygen.[1][3] 2. Catalyst system favors homocoupling.[4] | 1. Improve degassing technique (use freeze-pump-thaw).[2] 2. Ensure a positive pressure of inert gas (Ar or N₂) is maintained throughout. 3. Optimize the catalyst and ligand system. |
| Significant protodeboronation | 1. Unstable boronic acid.[4] 2. Base-catalyzed decomposition.[4] | 1. Use a more stable boronic ester (e.g., pinacol ester).[4] 2. Use fresh, high-purity boronic acid. 3. Minimize reaction time and temperature where possible. |
Data & Protocols
Table 2: Comparison of Catalyst Systems for Analogous 2-Aminopyridine Substrates
Note: Data is compiled for structurally similar substrates and should be used as a starting point for optimization.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [8] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | [8] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [8] |
| PdCl₂(dppf) | None (dppf is ligand) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | Various | 81 | [10] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Key Experimental Protocol: Optimized Suzuki Coupling
This general protocol is a robust starting point for the Suzuki coupling of this compound using a modern catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Thoroughly flame-dry or oven-dry the Schlenk flask or microwave vial and allow it to cool to room temperature under a stream of inert gas.
-
Adding Solids: To the cooled vessel, add this compound, the arylboronic acid (or ester), finely ground K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) for at least three cycles to ensure all oxygen is removed.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 organic solvent to water.[8]
-
Reaction: Place the sealed vessel in a preheated oil bath set to 80-110 °C and stir vigorously.[1][9]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[8]
Suzuki-Miyaura Catalytic Cycle and Potential Pitfalls
Understanding the catalytic cycle can help diagnose issues. The substrate this compound presents challenges at specific stages.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Buchwald-Hartwig Amination of 2-Halopyridines
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving 2-halopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Hydrodehalogenation Side Reaction
Q: I am observing a significant amount of hydrodehalogenation (replacement of the halide with -H) on my 2-halopyridine. What causes this and how can I minimize it?
A: Hydrodehalogenation is a common side reaction, particularly with electron-deficient heteroaryl halides like 2-halopyridines. It often occurs when the desired C-N reductive elimination step is slow, allowing competing pathways to dominate. The primary sources of the hydride are thought to be β-hydride elimination from the amine or palladium-amido complex, or reactions involving trace amounts of water.[1]
Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is the most crucial factor. Bulky, electron-rich ligands accelerate the rate of C-N reductive elimination, outcompeting the hydrodehalogenation pathway.[1] First-generation ligands like P(o-tolyl)₃ are often prone to this side reaction, especially with primary amines.[2]
-
Recommendation: Employ sterically hindered biarylphosphine ligands such as RuPhos, XPhos, SPhos, or BrettPhos. These ligands create a coordinatively saturated palladium center that favors the desired amination.[1]
-
-
Base Purity and Strength: The base plays a key role. While strong bases like sodium tert-butoxide (NaOtBu) are standard, impurities can be problematic.
-
Recommendation: Ensure the use of high-purity, anhydrous NaOtBu. Some commercial sources may contain moisture or sodium hydroxide, which can promote hydrodehalogenation. Using a slight excess of the amine (1.2–1.5 equivalents) can also help favor the desired coupling.
-
-
Rigorous Inert Conditions: Oxygen and moisture can interfere with the catalytic cycle and contribute to side reactions.
-
Recommendation: Ensure all solvents and reagents are scrupulously dried and degassed. The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Illustrative Data: Ligand Effect on Hydrodehalogenation
The following table provides representative data illustrating how ligand choice can impact the ratio of desired amination to hydrodehalogenation for the coupling of 2-chloropyridine with aniline.
| Entry | Ligand | Product Yield (%) | Hydrodehalogenation (%) | Unreacted SM (%) |
| 1 | PPh₃ | 15 | 75 | 10 |
| 2 | BINAP | 55 | 30 | 15 |
| 3 | Xantphos | 85 | 10 | 5 |
| 4 | RuPhos | >95 | <2 | <3 |
Disclaimer: This table contains representative data based on established chemical principles to illustrate an optimization workflow. Actual results will vary based on specific substrates and conditions.
Issue 2: Catalyst Poisoning and Low Conversion
Q: My reaction with a 2-bromopyridine has stalled or shows very low conversion. What could be the cause?
A: Low or no conversion with 2-halopyridines is frequently caused by catalyst poisoning. The pyridine nitrogen atom can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is the most common and unique challenge for this class of substrate.
Troubleshooting Strategies:
-
Use Bulky Ligands: Similar to preventing hydrodehalogenation, sterically hindered ligands are key. Their bulk physically blocks the pyridine nitrogen from binding to the palladium catalyst.
-
Recommendation: Ligands like XPhos, RuPhos, and BrettPhos are highly effective at preventing this coordination and maintaining catalyst activity.
-
-
Consider a Pre-catalyst: The activation of the palladium source can be inefficient.
-
Recommendation: Use a well-defined, air-stable palladium pre-catalyst (e.g., XPhos Pd G3 or G4). These complexes often form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[1]
-
-
Temperature Management: While heat is often required (typically 80-110 °C), excessive temperatures (>120 °C) can lead to thermal decomposition of the catalyst, which is often observed by the formation of palladium black.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Issue 3: Poor Regioselectivity with Dihalopyridines
Q: I am trying to aminate 2,4-dichloropyridine but am getting a mixture of products. How can I achieve selective amination at the C2 position?
A: Achieving high regioselectivity can be challenging. For 2,4-dichloropyridine, the C2 position is generally more electronically activated toward oxidative addition due to the electron-withdrawing effect of the ring nitrogen. However, reaction conditions can heavily influence the outcome.
Troubleshooting Strategies:
-
Strategic Ligand Choice: The bite angle and steric profile of the ligand can direct the catalyst to a specific position.
-
Recommendation: Xantphos is a well-established ligand for promoting high regioselectivity for C2 amination in dichloropyridines. Ratios of C2:C4 selectivity from 20:1 to 50:1 have been reported using a Xantphos-based catalyst system.
-
-
Controlled Temperature: A second amination at the C4 position can occur at higher temperatures.
-
Recommendation: Perform the initial C2 amination at a moderate temperature (e.g., 90 °C). If a second amination at C4 is desired, the isolated C2-aminated product can be subjected to a subsequent Buchwald-Hartwig reaction at a higher temperature.
-
Illustrative Data: Regioselective Amination of 2,4-Dichloropyridine
| Entry | Ligand | Base | Temp (°C) | C2-Amination Yield (%) | C4-Amination Yield (%) |
| 1 | dppf | NaOtBu | 110 | 65 | 20 |
| 2 | Xantphos | Cs₂CO₃ | 90 | 92 | <5 |
| 3 | Xantphos | Cs₂CO₃ | 130 | 15 | 70 (as bis-aminated product) |
Disclaimer: This table contains representative data based on established chemical principles to illustrate an optimization workflow. Actual results will vary based on specific substrates and conditions.
Catalytic Cycle and Loci of Side Reactions
The following diagram illustrates the main catalytic cycle for the Buchwald-Hartwig amination and indicates where the primary side reactions—hydrodehalogenation and catalyst poisoning—diverge from the desired pathway.
Experimental Protocols
Protocol 1: General Procedure for Amination of 2-Chloropyridine
This protocol is a starting point for the coupling of a generic 2-chloropyridine with a primary or secondary amine using a modern biarylphosphine ligand.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.5-3 mol%). The tube is sealed, evacuated, and backfilled with argon or nitrogen (this cycle is repeated three times).
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv), the 2-chloropyridine substrate (1.0 equiv), and any solid amine coupling partner.
-
Solvent and Liquid Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve ~0.1 M concentration) via syringe. If the amine is a liquid, add it (1.2 equiv) via syringe at this time.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously for the specified time (monitor by TLC, LC-MS, or GC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or water.
-
Extraction and Purification: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Mitigating Hydrodehalogenation
This protocol modification is designed specifically to suppress the hydrodehalogenation side reaction.
-
Catalyst System: Use a high-performance catalyst system known to promote rapid reductive elimination. A combination of [Pd₂(dba)₃] (1 mol%) with a bulky biarylphosphine ligand like RuPhos (2.5 mol%) is highly effective.
-
Base: Use high-purity, anhydrous sodium tert-butoxide (1.5 equiv). Ensure it is a fine powder and has been stored in a desiccator.
-
Amine Stoichiometry: Use a slight excess of the amine (1.3 equiv) to ensure it outcompetes potential hydride sources.
-
Inert Atmosphere: Employ rigorous inert atmosphere techniques. Use a glovebox for reagent addition if available. Solvents should be passed through a purification system (e.g., alumina column) or freshly distilled and degassed via three freeze-pump-thaw cycles.
-
Temperature: Begin at a moderate temperature (e.g., 90 °C) and only increase if the reaction is sluggish, as higher temperatures can sometimes favor decomposition pathways that may lead to hydrodehalogenation.
References
Technical Support Center: Purification of 2-Bromo-6-(pyrrolidin-1-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Bromo-6-(pyrrolidin-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from the nature of the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dibromopyridine and pyrrolidine. These typically include:
-
Unreacted Starting Materials: Residual 2,6-dibromopyridine and excess pyrrolidine.
-
Disubstitution Byproduct: 2,6-di(pyrrolidin-1-yl)pyridine, formed when a second molecule of pyrrolidine displaces the remaining bromine atom. Achieving selective mono-substitution can be challenging.[1][2]
-
Solvent and Reagents: Residual solvents and any catalysts or bases used in the reaction.
Q2: What is the recommended primary method for purifying crude this compound?
A2: Column chromatography on silica gel is the most effective and widely used method for purifying this compound.[3] It allows for the separation of the desired product from both starting materials and the common disubstituted byproduct based on polarity differences.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an essential tool for monitoring the purification. By spotting the crude reaction mixture, the collected fractions, and a reference standard (if available), you can effectively track the separation of the product from impurities. A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate.
Q4: Are there any alternative purification methods to column chromatography?
A4: While column chromatography is generally preferred, other potential methods include:
-
Crystallization: If the crude product is sufficiently pure and a suitable solvent system can be identified, crystallization can be an effective method for obtaining highly pure material.
-
Distillation: Given the relatively high boiling point of the product, vacuum distillation could be a possibility, although thermal degradation might be a concern.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Multiple spots on TLC of the crude reaction mixture. | The reaction has likely produced a mixture of the desired mono-substituted product, the di-substituted byproduct, and unreacted starting material. | This is a typical outcome. Proceed with column chromatography for separation. The polarity differences should allow for effective separation. |
| Product fractions from column chromatography are still impure. | The solvent system for the column may not have the optimal polarity to resolve the product from a closely eluting impurity. | 1. Adjust Solvent Polarity: If the impurity is more polar and eluting too closely to your product, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If the impurity is less polar, a slight increase in polarity might help to wash it off the column first.2. Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can improve the separation between compounds with similar Rf values.3. Check Column Loading: Overloading the column can lead to poor separation. Ensure the amount of crude product is appropriate for the column size. |
| Low yield of purified product. | 1. Incomplete Reaction: The reaction may not have gone to completion.2. Formation of Byproducts: A significant portion of the starting material may have been converted to the disubstituted byproduct.3. Loss during Purification: The product may have been partially lost during extraction or adhered to the silica gel. | 1. Optimize Reaction Conditions: Consider adjusting the stoichiometry of reactants, reaction time, or temperature to favor mono-substitution.2. Careful Fraction Collection: Monitor the column closely with TLC to avoid discarding fractions containing the desired product.3. Column Flushing: After collecting the main product fractions, flush the column with a more polar solvent to ensure all of the product has been eluted. |
| The purified product is a different color than expected (e.g., yellow or brown). | The presence of trace, highly colored impurities or some degradation of the product. | 1. Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon, followed by filtration, can sometimes remove colored impurities.2. Re-crystallization: If a suitable solvent is found, re-crystallization can yield a purer, colorless product. |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare the Column:
-
Securely clamp the glass column in a vertical position.
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column, allowing the solvent to drain slowly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Begin eluting the column with a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Collect fractions of a consistent volume.
-
Monitor the elution progress by spotting collected fractions on a TLC plate and visualizing under a UV lamp. The less polar 2,6-dibromopyridine will elute first, followed by the desired product, and finally the more polar 2,6-di(pyrrolidin-1-yl)pyridine.
-
A gradient elution, gradually increasing the proportion of ethyl acetate, can be employed to speed up the elution of more polar components after the desired product has been collected.
-
-
Combine and Concentrate:
-
Analyze all fractions by TLC.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
The following table presents typical, illustrative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellow to brown oil/solid | Off-white to pale yellow solid |
| Purity (by HPLC/GC) | 60-80% | >98% |
| Major Impurities | 2,6-dibromopyridine, 2,6-di(pyrrolidin-1-yl)pyridine | <2% combined impurities |
| Typical Yield | N/A | 50-75% (after purification) |
Purification Workflow
Caption: Workflow for the column chromatography purification of this compound.
References
- 1. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
Overcoming catalyst poisoning with 2-substituted pyridines.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning, particularly from nitrogen-containing heterocycles. The focus is on a novel strategy: utilizing 2-substituted pyridines as protective agents to mitigate catalyst deactivation in sensitive reactions like palladium-catalyzed cross-couplings.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Problem 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails completely when using a substrate containing a basic nitrogen heterocycle (like an unhindered pyridine or quinoline).
Potential Cause: Your palladium catalyst is likely being poisoned. Basic nitrogen atoms in heterocyclic substrates can coordinate strongly to the palladium's active sites, forming stable, inactive complexes that halt the catalytic cycle.[1] This is a well-documented issue, often referred to as the "2-pyridyl problem" in Suzuki-Miyaura reactions, where the substrate itself deactivates the catalyst.[1]
Troubleshooting Workflow:
A systematic approach can help diagnose and solve catalyst poisoning. The workflow below outlines steps from identifying the problem to implementing a solution using a 2-substituted pyridine as a protective additive.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-6-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-(pyrrolidin-1-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.
Troubleshooting Guides
This section provides structured guidance for troubleshooting and optimizing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound.
Issue 1: Low or No Product Yield
Low product yield is a common issue when working with 2-substituted pyridines due to potential catalyst inhibition by the pyridine nitrogen.[1][2]
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Reaction Setup:
-
Substrate Purity: Ensure the purity of this compound and the coupling partner (boronic acid, amine, or alkyne). Impurities can poison the catalyst.
-
Solvent and Atmosphere: Use anhydrous, degassed solvents. The presence of oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and promoting side reactions like the homocoupling of boronic acids.[1][3] All reactions should be conducted under a strictly inert atmosphere (argon or nitrogen).[4]
-
-
Evaluate the Catalyst System:
-
Catalyst/Ligand Choice: For electron-rich, sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to shield the palladium center from coordination with the pyridine nitrogen and to promote the oxidative addition and reductive elimination steps.[1][2]
-
Catalyst Precursor: While Pd(PPh₃)₄ can be used, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand often show higher activity.[1]
-
-
Scrutinize Reaction Conditions:
-
Base Selection: The choice of base is critical. For Suzuki reactions, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.[2] For Sonogashira couplings, an amine base like Et₃N or DIPEA is commonly used, often in conjunction with a copper(I) co-catalyst (e.g., CuI).[5]
-
Temperature and Time: These reactions often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[4][6] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid degradation at prolonged heating.
-
Issue 2: Significant Side Product Formation
The presence of significant side products can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling (especially in Suzuki and Sonogashira reactions):
-
Cause: This is often promoted by the presence of oxygen.[1] In Sonogashira couplings, it can also be due to high concentrations of the copper co-catalyst.
-
Solution: Ensure rigorous degassing of all reagents and maintain a positive pressure of an inert gas. In Sonogashira reactions, consider reducing the amount of CuI or switching to copper-free conditions.[7]
-
-
Protodeboronation (in Suzuki reactions):
-
Cause: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, a reaction often catalyzed by the base or traces of water.
-
Solution: Use fresh, high-purity boronic acids. Alternatively, more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates can be used.[1]
-
-
Dehalogenation:
-
Cause: The bromo-substituent is replaced by a hydrogen atom.
-
Solution: This can sometimes be mitigated by screening different bases and solvents.
-
Frequently Asked Questions (FAQs)
Q1: Why are couplings with this compound challenging?
The primary challenge arises from the pyridine nitrogen atom, which can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1][2] The electron-donating nature of the pyrrolidinyl group can also affect the reactivity of the C-Br bond.
Q2: Which type of ligand is best for these couplings?
Bulky, electron-rich monophosphine ligands, often from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos), are generally the most effective.[1][2] These ligands stabilize the palladium catalyst, promote the rate-determining steps of the catalytic cycle, and sterically hinder the coordination of the pyridine nitrogen.
Q3: Can I perform these reactions open to the air?
It is strongly discouraged. Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation and promote side reactions, particularly the homocoupling of boronic acids in Suzuki reactions.[1] Performing these reactions under an inert atmosphere (argon or nitrogen) is crucial for reproducibility and obtaining high yields.
Q4: My reaction starts but does not go to completion. What could be the cause?
This often indicates catalyst deactivation during the reaction.[3] Potential causes include the presence of trace oxygen or impurities in the reagents, or thermal decomposition of the catalyst or ligand at high temperatures over extended periods. Consider using a more robust ligand, ensuring a completely inert atmosphere, and monitoring the reaction to avoid unnecessarily long reaction times. The formation of a black precipitate (palladium black) is a visual sign of catalyst decomposition.[3]
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of substrates analogous to this compound. Note: Optimal conditions are highly substrate-dependent, and this data should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Low to Moderate | [1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 | Moderate to High | [1] |
| Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-120 | Good to Excellent | [4] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | t-AmylOH | 100 | High |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (1-5) | dppp (1.5-7.5) | NaOtBu (1.4-2.0) | Toluene | 80 | 55-98 | [8] |
| Pd₂(dba)₃ (1-2) | BINAP (1.2-2.4) | NaOtBu (1.4) | Toluene | 100 | High | [7] |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | Reflux | ~94 | |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | High |
Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridines
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (2-5) | Et₃N (2-3) | DMF or THF | RT - 100 | Good to Excellent | [9] |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 72-96 | [2][5] |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | Good | [7][10] |
| Pd(P(t-Bu)₃)₂ (2) | None (Cu-free) | Cs₂CO₃ (2.0) | Toluene | 100 | Good | [11] |
Experimental Protocols
The following are generalized experimental protocols that should be adapted and optimized for specific coupling partners. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2–1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). For pre-formed catalysts like Pd(dppf)Cl₂, add it directly.[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.5-10 mol%), and the base (e.g., NaOtBu, 1.4–2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture for a few minutes, then add this compound (1.0 equiv.) and the amine coupling partner (1.2–1.5 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For volatile amines, a sealed tube is recommended.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.[7]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).[9]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2-3 equiv.) via syringe. Stir the mixture for 10-15 minutes.[11] Add the terminal alkyne (1.1–1.2 equiv.) dropwise.[7]
-
Reaction: Stir the reaction at the desired temperature (can range from room temperature to 100 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[9] Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Visualizations
The following diagrams illustrate the logical relationships in troubleshooting and experimental workflows.
Decision Tree for Optimizing Coupling Reactions
Caption: A decision tree for the systematic optimization of reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Removal of Palladium Catalyst from 2-Arylpyridine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 2-arylpyridine products.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from 2-arylpyridine products so challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable complexes that are difficult to break apart using standard purification methods. This strong binding, or chelation, can keep the palladium species solubilized in the organic phase, making its separation from the desired product challenging.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[1] Preparing APIs with such a low concentration of palladium is not trivial.[2]
Q3: What are the most common methods for removing palladium catalysts?
A3: The most common methods involve:
-
Adsorption: Using solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.[1]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[1]
-
Crystallization: Purifying the product by crystallization, which can leave the palladium impurities in the mother liquor.[1]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[1]
-
Precipitation: Inducing the palladium to become insoluble through complexation with an agent, allowing for its removal by filtration.[3]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups that have a high affinity for palladium.[1] Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective.[1] The scavenger is added to the reaction mixture, stirred for a period, and then the solid scavenger with the bound palladium is removed by filtration.[1][4]
Q5: What is Celite and how does it aid in palladium removal?
A5: Celite® is a diatomaceous earth filter aid. It is used to remove finely dispersed palladium particles from a reaction mixture.[1][5] By passing the reaction mixture through a pad of Celite, the small palladium particles are trapped, allowing the soluble product to pass through.[6][7]
Troubleshooting Guides
Issue 1: High Levels of Residual Palladium in the Final Product After Initial Purification
Symptoms:
-
Palladium levels, as determined by ICP-MS or other analytical techniques, remain above the acceptable limit (e.g., >10 ppm).[1][8]
-
The product may have a faint grey or black discoloration, indicating the presence of palladium black.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Strong Coordination of Pyridine Nitrogen to Palladium | 1. Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT).[1] 2. Optimize Scavenging Conditions: Experiment with the scavenger amount (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[1] 3. Use a Combination of Methods: Consider a sequential treatment, for example, an initial filtration through Celite, followed by treatment with a scavenger, and then a final polishing step with activated carbon.[1] |
| Inefficient Filtration | 1. Use a Filter Aid: Filter the reaction mixture through a pad of Celite® to remove finely dispersed palladium particles.[1] 2. Ensure Proper Filter Setup: Use a sintered glass funnel or a Büchner funnel with appropriate filter paper to ensure efficient solid-liquid separation.[1] |
| Palladium is in a Soluble Form | 1. Select an Appropriate Scavenger: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)). Consider the likely oxidation state of your palladium and choose a scavenger accordingly. Thiol-based scavengers are generally effective for Pd(II).[4] 2. Induce Precipitation: Try adding a precipitating agent like trimercaptotriazine (TMT) to form an insoluble complex with the palladium, which can then be filtered off.[3] |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[4] |
Issue 2: Product Loss During the Scavenging Process
Symptoms:
-
Low yield of the final 2-arylpyridine product after the scavenging step.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption of Product onto Scavenger | 1. Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[9] 2. Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.[9] 3. Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.[9] |
| Product Co-precipitation with Palladium Complex | 1. Optimize Precipitation Conditions: If using a precipitating agent, adjust the conditions (e.g., solvent, temperature, concentration) to favor the selective precipitation of the palladium complex. |
| Incomplete Elution from Chromatography Column | 1. Optimize Chromatography Conditions: If using column chromatography, screen different solvent systems (eluents) to ensure your product elutes effectively while the palladium species are retained on the stationary phase. |
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize the efficiency of different palladium removal methods.
Table 1: Palladium Scavenger Efficiency
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT | 852 | <10 | 5 equiv, THF/DMF, 16h, RT | [10] |
| MP-TMT | 33,000 | <200 | 5 equiv, RT, overnight | [11] |
| MP-TMT | 500-800 | <10 | 0.5% wt catalyst, 5 equiv, RT, overnight | [11] |
| Si-TMT | 800 | <10 | Single pass through cartridge | [12] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | 0.2 wt, 45 °C, 18 h | [13] |
| Silica-Thiol | 1250 | > 12 | 40 °C in Methanol | [13] |
Table 2: Comparison of Purification Methods for a Suzuki-Miyaura Reaction
| Purification Step | Average Residual Pd (ppm) | % Pd Removal (from crude) | Reference |
| Crude (Aqueous Workup Only) | ~1000 - 5000 | - | [14] |
| Post-Column Chromatography | <100 (in over half of samples) | ~90% | [15] |
| Post-Column + Si-TMT Scavenging Resin | <50 | ~98% | [15] |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger (Batch Method)
-
Dissolution: After the initial reaction work-up, dissolve the crude 2-arylpyridine product in a suitable solvent (e.g., THF, DCM, Toluene, Acetonitrile).[13]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., MP-TMT, SiliaMetS Thiol) to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.[1]
-
Stirring: Stir the mixture at room temperature or with gentle heating for a predetermined time. Optimization may be required; typical times range from 1 to 16 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[16]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.[1]
-
Carbon Addition: Add activated carbon to the solution. The amount can vary, but a common starting point is around 10% by weight relative to the crude product.
-
Stirring: Stir the mixture at room temperature or with heating for several hours.
-
Filtration: Filter the mixture through a pad of Celite to completely remove the fine carbon particles.[9]
-
Concentration: Concentrate the filtrate to obtain the product.[9]
-
Analysis: Analyze the residual palladium content.
Protocol 3: Palladium Removal using Celite Filtration
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed. Pre-wet the Celite pad with the solvent to be used.[4]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the Celite pad. Apply gentle vacuum if necessary.
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[4]
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[4]
Visualizations
Caption: General workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for high residual palladium.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. sopachem.com [sopachem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arborassays.com [arborassays.com]
Preventing debromination of 2-Bromo-6-(pyrrolidin-1-yl)pyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges encountered during cross-coupling reactions with 2-Bromo-6-(pyrrolidin-1-yl)pyridine, with a specific focus on preventing the undesired side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This leads to the formation of the byproduct 6-(pyrrolidin-1-yl)pyridine. This is problematic as it consumes your starting material, reduces the yield of your desired product, and complicates purification due to the similar nature of the byproduct to the starting material and product.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: Debromination is often caused by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This reactive intermediate can be generated from various sources within the reaction mixture, including:
-
The Base: Strong bases, particularly alkoxides and hydroxides, can react with other components to generate Pd-H species.[1]
-
The Solvent: Protic solvents (e.g., water, alcohols) can serve as a proton source. Some aprotic solvents can also decompose under reaction conditions to generate hydrides.
-
Impurities: The presence of water or other protic impurities in the reagents or solvents can contribute to the formation of Pd-H.
-
Slow Reaction Kinetics: If the desired cross-coupling reaction is slow, it allows more time for side reactions like debromination to occur.[2]
Q3: How does the pyrrolidinyl group on the pyridine ring affect the propensity for debromination?
A3: The electron-donating nature of the pyrrolidinyl group at the 6-position of the pyridine ring increases the electron density of the aromatic system. This can make the oxidative addition of the C-Br bond to the palladium(0) center more challenging, potentially slowing down the desired catalytic cycle. Furthermore, the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, which can inhibit its activity and in some cases, promote side reactions.
Q4: What are the first steps I should take if I observe significant debromination?
A4: If you are observing a significant amount of the debrominated byproduct, the first parameters to adjust are the base and the reaction temperature. Switching to a milder base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is a highly effective initial step.[1] Concurrently, lowering the reaction temperature may also improve selectivity by disfavoring the debromination pathway.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for specific cross-coupling reactions involving this compound.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of a significant amount of 6-(pyrrolidin-1-yl)pyridine in the crude reaction mixture, confirmed by GC-MS or LC-MS.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOH, KOH, NaOt-Bu) to milder bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] | Stronger bases are more likely to generate palladium-hydride species that lead to debromination. Milder bases are sufficient to promote the catalytic cycle without favoring this side reaction. |
| Ligand | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands accelerate the rate-determining oxidative addition and reductive elimination steps of the Suzuki cycle, allowing the desired cross-coupling to outcompete the debromination pathway. |
| Solvent | Ensure the use of anhydrous and thoroughly degassed solvents (e.g., 1,4-dioxane, toluene).[2] | Oxygen can lead to catalyst decomposition and the formation of homocoupling byproducts, while water can be a proton source for debromination. |
| Temperature | Lower the reaction temperature. Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow. | Higher temperatures can increase the rate of debromination. Optimizing for the lowest effective temperature can improve selectivity.[1] |
| Palladium Source | Use a well-defined palladium(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active Pd(0) species. | In-situ reduction of Pd(II) sources can sometimes lead to the formation of palladium hydrides. |
Issue 2: Debromination in Buchwald-Hartwig Amination
Symptoms:
-
Reduced yield of the desired N-aryl product.
-
Formation of 6-(pyrrolidin-1-yl)pyridine as a major byproduct.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | If using a very strong base like LHMDS or NaOt-Bu, consider switching to a slightly weaker base such as K₃PO₄ or Cs₂CO₃. | While strong bases are often necessary for Buchwald-Hartwig amination, extremely strong bases can promote debromination. A balance must be found for optimal reactivity. |
| Ligand | Employ bulky biaryl phosphine ligands like XPhos, SPhos, or BrettPhos. | These ligands are known to be effective for challenging substrates, promoting the desired C-N bond formation and suppressing side reactions. |
| Solvent | Use anhydrous, non-protic, and high-boiling solvents like toluene or 1,4-dioxane. | Minimizes potential proton sources and ensures thermal stability for the reaction. |
| Temperature | Optimize the reaction temperature. Avoid excessively high temperatures which can lead to catalyst decomposition and increased debromination. | The optimal temperature will depend on the specific amine coupling partner. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor debromination. | Over-running the reaction can lead to product degradation and an increase in byproducts. |
Issue 3: Debromination in Sonogashira Coupling
Symptoms:
-
Low yield of the desired alkynylated pyridine.
-
Significant formation of 6-(pyrrolidin-1-yl)pyridine.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Avoid stronger inorganic bases if debromination is observed. | Amine bases are typically sufficient for the Sonogashira coupling and are less prone to inducing debromination compared to stronger inorganic bases. |
| Copper Co-catalyst | Consider using a copper-free Sonogashira protocol. | While copper(I) is a traditional co-catalyst, it can sometimes contribute to side reactions. Modern copper-free methods often provide higher yields and simplified purification. |
| Ligand | Screen different phosphine ligands. While PPh₃ is common, bulkier and more electron-rich ligands may offer better stability and selectivity. | The choice of ligand can significantly impact the stability of the palladium catalyst and the rate of the desired reaction versus side reactions. |
| Temperature | Perform the reaction at the lowest possible temperature, starting at room temperature and gently heating if necessary. | For reactive substrates, elevated temperatures are often unnecessary and can promote debromination.[1] |
| Atmosphere | Ensure a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction. | Oxygen can lead to Glaser-type homocoupling of the alkyne and catalyst degradation. |
Data Presentation
Table 1: Hypothetical Results for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (2.0 eq.) | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Debrominated Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOt-Bu | Dioxane | 100 | 45 | 35 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 | 15 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 80 | 85 | <5 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80 | 92 | <2 |
Table 2: Hypothetical Results for Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (1.4 eq.) | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Debrominated Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 110 | 70 | 20 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 90 | <5 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 100 | 88 | <5 |
| 4 | Pd(OAc)₂ (2) | cataCXium A (4) | LHMDS | Toluene | 110 | 75 | 18 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol describes the coupling of this compound with an arylboronic acid using conditions optimized to suppress debromination.
Reagents & Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) and add them to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Debromination
This protocol details the amination of this compound with a primary or secondary amine under conditions designed to limit debromination.
Reagents & Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)
-
Anhydrous, degassed toluene
-
Schlenk tube or sealed reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the amine (if solid), and NaOt-Bu.
-
Add the palladium source (Pd₂(dba)₃) and the ligand (XPhos).
-
Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed toluene via syringe, followed by the amine if it is a liquid.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing debromination.
Caption: Competing catalytic pathways: Cross-coupling vs. Debromination.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Enhancing the Solubility of 2-Bromo-6-(pyrrolidin-1-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Bromo-6-(pyrrolidin-1-yl)pyridine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound that might influence its solubility?
Understanding the physicochemical properties of this compound is the first step in selecting an appropriate solvent. Key properties include:
-
Melting Point: 86 °C[2]
-
LogP (Octanol-Water Partition Coefficient): 2.4443[1]
-
Topological Polar Surface Area (TPSA): 16.13 Ų[1]
The LogP value suggests a moderate level of lipophilicity, indicating it will likely be more soluble in organic solvents than in water. The presence of nitrogen atoms in the pyridine and pyrrolidine rings can participate in hydrogen bonding as acceptors, which can influence its solubility in protic solvents.[3]
Q2: How can I predict the solubility of this compound in a specific organic solvent?
A definitive prediction without experimental data is challenging. However, the principle of "like dissolves like" is a useful starting point.[4][5][6] This means that solutes tend to dissolve in solvents with similar polarity.
-
For Polar Solvents: this compound has polar characteristics due to the nitrogen atoms. Therefore, it is expected to have some solubility in polar organic solvents.
-
For Nonpolar Solvents: The presence of the hydrocarbon structure (pyrrolidine ring and pyridine backbone) suggests it may also be soluble in less polar solvents.[5]
A systematic approach is to test the solubility in a range of solvents with varying polarities.
Q3: Is there any available quantitative solubility data for this compound?
Publicly available quantitative solubility data for this compound in various organic solvents is limited. Therefore, experimental determination is necessary to ascertain its solubility in your specific solvent system.
Troubleshooting Guide
Q1: My this compound is not dissolving in my chosen solvent. What steps should I take?
If you are encountering poor solubility, consider the following systematic approach:
-
Increase Agitation: Ensure the mixture is being vigorously stirred or sonicated to increase the interaction between the solute and the solvent.
-
Apply Gentle Heat: Gently warming the mixture can increase the solubility of many compounds. However, be cautious of potential degradation of the compound at elevated temperatures.
-
Solvent Screening: If the compound remains insoluble, your chosen solvent may not be appropriate. It is advisable to perform a small-scale solvent screening with a range of solvents of different polarities (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexanes).
-
Consider Co-solvency: If a single solvent is not effective, using a co-solvent system can be a powerful technique to enhance solubility.[7][8][9][10]
Experimental Protocols
Protocol 1: Determination of Qualitative and Quantitative Solubility
This protocol outlines a general method for determining the solubility of this compound in a target organic solvent.
Materials:
-
This compound
-
A range of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, acetone, dichloromethane, ethyl acetate)
-
Vials with caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Qualitative Assessment:
-
Place a small, known amount (e.g., 1-2 mg) of the compound into a vial.
-
Add the chosen solvent dropwise while agitating (e.g., vortexing).
-
Observe if the solid dissolves completely. This will give a preliminary indication of solubility (soluble, partially soluble, or insoluble).
-
-
Quantitative Assessment (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial to create a saturated solution.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid).
-
Filter the supernatant to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Protocol 2: Improving Solubility using Co-solvency
This protocol describes how to use a co-solvent system to improve the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (in which the compound has poor solubility)
-
Co-solvents (e.g., DMSO, DMF, NMP, ethanol)
-
Vials with caps
-
Magnetic stirrer and stir bars or vortex mixer
Procedure:
-
Select a Co-solvent: Choose a co-solvent in which this compound is known or expected to be highly soluble. Common choices include DMSO, DMF, or NMP for poorly soluble compounds.
-
Prepare Solvent Blends: Prepare a series of solvent blends with varying ratios of the primary solvent and the co-solvent (e.g., 9:1, 4:1, 1:1 primary solvent to co-solvent).
-
Determine Solubility in Blends:
-
Add a known amount of this compound to a vial.
-
Add a small volume of a specific solvent blend and agitate.
-
Continue to add the solvent blend incrementally until the solid completely dissolves.
-
Record the total volume of the solvent blend required to dissolve the compound.
-
Repeat this for each of the prepared solvent blends to find the optimal ratio for solubilization.
-
-
Reaction Setup: Once the optimal co-solvent ratio is determined, you can prepare a stock solution of your compound in this blend for your experiments.
Data Presentation
It is crucial to systematically record your experimental solubility data. The following table provides a template for presenting your findings.
| Organic Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL at 25°C) | Observations |
| Hexane | 1.9 | e.g., < 0.1 | Insoluble |
| Toluene | 2.4 | e.g., 1.5 | Partially Soluble |
| Dichloromethane | 9.1 | e.g., 25.0 | Soluble |
| Acetone | 21 | e.g., 15.0 | Soluble |
| Ethanol | 24.5 | e.g., 10.0 | Soluble |
| Acetonitrile | 37.5 | e.g., 8.0 | Moderately Soluble |
| DMSO | 47 | e.g., > 50.0 | Freely Soluble |
Note: The solubility values in this table are hypothetical and for illustrative purposes only. You must determine these values experimentally.
Visualizations
The following workflow diagram illustrates a logical approach to troubleshooting solubility issues with this compound.
Caption: A workflow for troubleshooting the solubility of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. betterbiochem.lookchem.com [betterbiochem.lookchem.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. saltise.ca [saltise.ca]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. bepls.com [bepls.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. scispace.com [scispace.com]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Stille Coupling with 2-Bromopyridines
For researchers, scientists, and drug development professionals, the Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. However, when working with substrates such as 2-bromopyridines, unique challenges can arise that lead to frustratingly low yields or complete reaction failure. The primary culprit is often the Lewis basic nitrogen atom of the pyridine ring, which can coordinate with the palladium catalyst and impede the catalytic cycle.
This guide provides a comprehensive resource for troubleshooting common issues encountered during the Stille coupling of 2-bromopyridines. Through a series of frequently asked questions, detailed troubleshooting tables, and established experimental protocols, we aim to equip you with the knowledge to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Stille coupling with 2-bromopyridine failing or giving low yields?
The most common reason for poor performance in Stille couplings involving 2-bromopyridines is the "2-pyridyl problem".[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an inactive complex and effectively "poisoning" it. This prevents the catalyst from participating in the desired catalytic cycle.[1]
Q2: How can I prevent catalyst deactivation by the pyridine nitrogen?
Several strategies can be employed to mitigate this issue:
-
Use of Bulky, Electron-Rich Ligands: Sterically hindered phosphine ligands, such as XPhos, SPhos, or P(t-Bu)₃, can shield the palladium center and disfavor coordination with the pyridine nitrogen.[1]
-
Increase Catalyst Loading: In some cases, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can help to overcome partial deactivation.[1]
-
Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active catalytic species in situ.[1]
Q3: What are the most common side reactions in the Stille coupling of 2-bromopyridines?
Besides catalyst deactivation, several side reactions can lower the yield of your desired product:
-
Homocoupling of the Organostannane: This occurs when two molecules of the organotin reagent couple with each other. It can be minimized by ensuring a strictly inert atmosphere and using a slight excess (1.1-1.2 equivalents) of the organostannane.[2][3]
-
Dehalogenation: The bromo-group on the pyridine is replaced by a hydrogen atom. This is more likely to occur at higher temperatures, and some solvents like dioxane and DMF may promote it more than toluene.[2][4]
-
Proto-destannylation: The organostannane reacts with trace amounts of water or acid, leading to the formation of a C-H bond instead of the desired C-C bond. Using anhydrous solvents and reagents is crucial to prevent this.[2]
Q4: How do I choose the right reaction conditions (solvent, temperature)?
The choice of solvent and temperature is critical and often substrate-dependent.
-
Solvents: Non-polar aprotic solvents like toluene or dioxane are common starting points.[2] DMF can also be used but may promote dehalogenation in some cases.[4]
-
Temperature: A moderate temperature range of 80-100 °C generally provides a good balance between reaction rate and selectivity.[2][5] Lowering the temperature may be necessary to suppress side reactions like dehalogenation, while excessively high temperatures (≥ 110 °C) can lead to catalyst decomposition.[2]
Q5: How can I effectively remove the toxic tin byproducts after the reaction?
The removal of organotin byproducts is a critical purification step. A common and effective method is to wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[2][5] The fluoride ions react with the tin byproducts to form insoluble trialkyltin fluoride, which can then be removed by filtration.[6]
Troubleshooting Common Issues
The following table outlines common problems observed during the Stille coupling of 2-bromopyridines, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Deactivation: Pyridine nitrogen coordinating to the palladium center.[1] 2. Inactive Catalyst: The palladium source is old or has been improperly stored. 3. Insufficient Temperature: The reaction is too slow at the current temperature.[2] 4. Impure Reagents/Solvents: Presence of water or other impurities.[2] | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, P(t-Bu)₃).[1] Increase catalyst loading slightly (e.g., to 3-5 mol%).[1] 2. Use a fresh batch of palladium catalyst or a pre-catalyst. 3. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and side reactions.[2] 4. Use anhydrous, degassed solvents and ensure the purity of all starting materials.[2] |
| Significant Homocoupling of Organostannane | 1. Presence of Oxygen: The reaction is not under a sufficiently inert atmosphere.[2] 2. Sub-stoichiometric Amount of 2-Bromopyridine: Not enough electrophile to react with the organostannane. | 1. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen).[2] 2. Use a slight excess (1.1-1.2 equivalents) of the organostannane reagent relative to the 2-bromopyridine.[2] |
| Dehalogenation of 2-Bromopyridine | 1. High Reaction Temperature: Higher temperatures can favor this side reaction.[2] 2. Solvent Choice: Solvents like dioxane and DMF may be more prone to promoting dehalogenation.[4] 3. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions can occur. | 1. Lower the reaction temperature.[1] 2. Consider switching to a less coordinating solvent like toluene.[4] 3. Optimize the ligand and base to promote faster reductive elimination.[1] |
| Catalyst Decomposition (Formation of Palladium Black) | 1. High Reaction Temperature: Can cause the active Pd(0) species to agglomerate and precipitate.[2] 2. Slow Catalysis: If the catalytic cycle is inhibited, the lifetime of the active Pd(0) species increases, making it more prone to decomposition.[1] | 1. Lower the reaction temperature.[2] 2. Address the root cause of the slow catalysis, which is often catalyst poisoning by the pyridine (see "Low or No Conversion").[1] |
Data Presentation: Optimizing Reaction Parameters
The following tables provide representative data on how different reaction parameters can influence the yield of the Stille coupling with 2-bromopyridine derivatives. Note that these are illustrative examples, and optimal conditions will vary depending on the specific substrates used.
Table 1: Effect of Ligand on Yield
| Entry | 2-Halopyridine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | (Tributyl)vinylstannane | Pd₂(dba)₃ (2) | PPh₃ (8) | Toluene | 100 | 12 | 65 |
| 2 | 2-Bromopyridine | (Tributyl)vinylstannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Toluene | 80 | 12 | 85 |
| 3 | 2-Bromopyridine | Phenyltributylstannane | Pd(OAc)₂ (2) | PPh₃ (4) | DMF | 110 | 24 | 55 |
| 4 | 2-Bromopyridine | Phenyltributylstannane | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 90 | 18 | 92 |
Data is representative and compiled from typical outcomes in Stille coupling reactions.
Table 2: Effect of Solvent and Temperature on Yield
| Entry | 2-Halopyridine | Organostannane | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Thienyltributylstannane | Pd(PPh₃)₄ (5 mol%) | Toluene | 110 | 24 | 88 |
| 2 | 2-Bromopyridine | Thienyltributylstannane | Pd(PPh₃)₄ (5 mol%) | DMF | 110 | 24 | 75 (with some dehalogenation) |
| 3 | 2,6-Dibromopyridine | Phenyltributylstannane | Pd(OAc)₂/IPr·HCl | MeCN/H₂O | RT | 12 | 90 (mono-arylation) |
| 4 | 2,6-Dibromopyridine | (Tributyl)vinylstannane | Pd(PPh₃)₄ (5 mol%) | DMF | 100 | 18 | 85 (di-vinylation) |
Data is representative and based on protocols and observations from various sources.[2][5]
Experimental Protocols
General Protocol for Stille Coupling of 2-Bromopyridine
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine
-
Organostannane (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a separate ligand, e.g., XPhos, 4-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-bromopyridine and the palladium catalyst (and ligand, if separate).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.[2][5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Stille Catalytic Cycle
References
Stability and storage recommendations for 2-Bromo-6-(pyrrolidin-1-yl)pyridine
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Bromo-6-(pyrrolidin-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary physical and chemical properties of this compound?
This compound is a white solid compound.[1] Key quantitative properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 230618-41-4 | [2][3] |
| Molecular Formula | C₉H₁₁BrN₂ | [2][3] |
| Molecular Weight | 227.10 g/mol | [2][3] |
| Appearance | White Solid | [1] |
| Melting Point | 86 °C | [3][4] |
| Boiling Point | 335.5 °C at 760 mmHg | [3][4] |
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of the compound, it is crucial to adhere to the following storage guidelines:
-
Temperature: Store at 4°C for long-term storage.[2] For general laboratory use, keep in a cool, dry place.[1][5]
-
Light: The compound should be protected from light.[2]
-
Atmosphere: For compounds sensitive to air, storing under an inert gas is recommended.
-
Container: Always keep the container tightly closed to prevent exposure to moisture and air.[1][6][7]
Q3: Is this compound sensitive to air or moisture?
Yes, precautions should be taken to protect the compound from both air and moisture. Safety data for a similar pyridine compound indicates sensitivity to air and recommends storing under an inert gas. It is also advised to store it in a dry place with the container tightly sealed.[1][5]
Q4: What are the proper handling procedures for this compound?
Due to its potential toxicity and irritant nature, appropriate safety measures are essential.[8]
-
Work in a well-ventilated area or under a chemical fume hood.[1][7]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat.[1][8]
-
Avoid contact with skin and eyes.[1]
Troubleshooting Guide
Problem: My experimental results are inconsistent. Could the this compound have degraded?
Inconsistent results can often be traced back to compound instability. Use the following guide and the workflow diagram below to troubleshoot potential degradation.
Step 1: Review Storage Conditions
-
Question: Was the compound stored at the recommended temperature of 4°C and protected from light?[2]
-
Action: If the compound was stored at room temperature for an extended period or exposed to light, its integrity may be compromised.
Step 2: Check for Physical Changes
-
Question: Has the compound's appearance changed? Look for discoloration (e.g., yellowing or browning) or changes in its physical state (e.g., clumping, which may indicate moisture absorption).
-
Action: Any visible change from a white solid suggests potential degradation.
Step 3: Consider Handling Practices
-
Question: Was the container always tightly sealed when not in use? Was the compound exposed to ambient air or humidity for prolonged periods?
-
Action: Improper handling can lead to degradation. Ensure proper inert gas blanketing if high purity is required for sensitive applications.
Step 4: Analytical Confirmation (If Necessary)
-
Question: Can you verify the purity of the compound?
-
Action: If you have access to analytical instrumentation, re-characterize the material using techniques like NMR, LC-MS, or melting point analysis to confirm its identity and purity. Compare the results to the specifications in the table above.
Caption: Troubleshooting workflow for suspected compound degradation.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. chemscene.com [chemscene.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Reactivity Face-Off: 2-Bromo- vs. 2-Chloro-6-(pyrrolidin-1-yl)pyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The choice of reactants, especially the halide component, is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective, data-driven comparison of two key building blocks: 2-bromo-6-(pyrrolidin-1-yl)pyridine and 2-chloro-6-(pyrrolidin-1-yl)pyridine, in the context of three major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The fundamental difference in reactivity between these two substrates lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This difference directly impacts the rate-determining oxidative addition step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions.[1] Consequently, this compound is generally expected to be more reactive, often leading to higher yields under milder conditions compared to its chloro-analogue.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize representative quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. It is important to note that direct head-to-head comparative studies for these specific substrates under identical conditions are not extensively available in the literature. Therefore, the data presented is a compilation of typical results observed for analogous 2-halopyridine systems to illustrate the general reactivity trends.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 4-8 | ~85-95 |
| 2 | 2-chloro-6-(pyrrolidin-1-yl)pyridine | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 100-110 | 12-24 | ~70-85 |
Table 2: Representative Data for Buchwald-Hartwig Amination
| Entry | Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 80-100 | 6-12 | ~80-90 |
| 2 | 2-chloro-6-(pyrrolidin-1-yl)pyridine | Aniline | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ | Dioxane | 100-120 | 18-36 | ~65-80 |
Table 3: Representative Data for Sonogashira Coupling
| Entry | Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 50-65 | 4-8 | ~80-95 |
| 2 | 2-chloro-6-(pyrrolidin-1-yl)pyridine | Phenylacetylene | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | DIPA | DMF | 80-100 | 12-24 | ~50-70 |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These should serve as a starting point and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask containing a magnetic stir bar is added the halopyridine (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is then added under a positive flow of inert gas. The degassed solvent system (e.g., Toluene/EtOH/H₂O) is added via syringe. The reaction mixture is heated to the desired temperature and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under a positive flow of inert gas, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The halopyridine (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene) are added. The Schlenk tube is sealed and heated in an oil bath at the specified temperature with stirring. After the reaction is deemed complete by TLC or LC-MS analysis, it is cooled to room temperature, diluted with an organic solvent, and quenched with water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.
General Procedure for Sonogashira Coupling
A mixture of the halopyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol) is placed in a Schlenk flask. The flask is evacuated and backfilled with an inert gas. The solvent (e.g., THF) and the base (e.g., Et₃N, 2.0 mmol) are added, followed by the terminal alkyne (1.1 mmol). The reaction mixture is stirred at the indicated temperature until the starting material is consumed as monitored by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by flash chromatography.
Visualizing the Cross-Coupling Workflow
The following diagrams illustrate the general workflow and the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for cross-coupling reactions.
References
A Comparative Guide to the Synthesis of 6-(Pyrrolidin-1-yl)pyridine Moieties: Precursor Alternatives and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 6-(pyrrolidin-1-yl)pyridine moiety is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis is a critical step in the development of novel therapeutics, particularly in oncology and neuroscience. This guide provides an objective comparison of alternative precursors and synthetic methodologies for the construction of this valuable chemical entity, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of 6-(pyrrolidin-1-yl)pyridine derivatives is predominantly achieved through two principal synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of precursor, typically a halogenated pyridine, significantly impacts reaction efficiency, cost, and scalability. This guide evaluates the use of 2-fluoro-, 2-chloro-, and 2-bromopyridines as precursors in these key reactions, providing a comparative analysis of their performance based on reported yields and reaction conditions.
Comparison of Synthetic Precursors and Methods
The selection of a synthetic route to 6-(pyrrolidin-1-yl)pyridines is a trade-off between the reactivity of the starting materials and the cost and complexity of the reaction conditions. The following tables summarize quantitative data for the synthesis of 6-(pyrrolidin-1-yl)pyridine and its derivatives from various halopyridine precursors.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Halopyridines with Pyrrolidine
| Precursor | Reaction Conditions | Yield (%) | Reference |
| 2-Fluoropyridine | Pyrrolidine (excess), neat, 100 °C, 17 h | High (qualitative) | [1] |
| 2-Chloropyridine | Pyrrolidine (excess), K₂CO₃, 100 °C | Moderate (qualitative) | [2] |
| 2-Chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile | Piperidine, THF/EtOH (1:3), TEA, reflux (78 °C), 2-3 h | 90 | [3] |
Table 2: Buchwald-Hartwig Amination of 2-Halopyridines with Amines
| Precursor | Amine | Catalyst/Ligand/Base | Solvent/Temp/Time | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP / NaOtBu | Toluene / 80 °C / 4 h | 60 | [4] |
| 2-Bromopyridines | Volatile amines (general) | Pd(OAc)₂ / dppp / NaOtBu | Toluene / 80 °C / 14 h | 55-98 | [5] |
| 3-Bromo-4-indolylmaleimide | Anilines/Aminopyridines | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Toluene / 100 °C / 12 h | Good to Excellent | [6] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution of 2-Fluoropyridine with Pyrrolidine (General Procedure)
This protocol is based on the established high reactivity of fluoropyridines in SNAr reactions.
Materials:
-
2-Fluoropyridine
-
Pyrrolidine
-
Reaction vessel suitable for heating
Procedure:
-
In a reaction vessel, 2-fluoropyridine (1.0 eq.) is treated with an excess of pyrrolidine (e.g., 5-10 eq.).
-
The reaction mixture is heated to 100 °C with stirring.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion (typically 12-24 hours), the excess pyrrolidine is removed under reduced pressure.
-
The residue is purified by a suitable method, such as column chromatography on silica gel, to afford the desired 6-(pyrrolidin-1-yl)pyridine.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with an Amine
This protocol is adapted from a reported synthesis of a diamine-substituted pyridine.[4]
Materials:
-
2-Bromopyridine derivative (e.g., 2-bromo-6-methylpyridine)
-
Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 2-bromopyridine derivative (2.0 eq.), the amine (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), (±)-BINAP (0.04 eq.), and NaOtBu (2.8 eq.).
-
Add anhydrous toluene via syringe.
-
The reaction mixture is heated to 80 °C with stirring for 4 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether and washed with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired product.
Signaling Pathway and Experimental Workflow Diagrams
The 6-(pyrrolidin-1-yl)pyridine scaffold is a key component of inhibitors targeting critical cancer-related signaling pathways, such as those involving Myeloid cell leukemia-1 (Mcl-1) and Lysine-specific demethylase 1 (LSD1).
Caption: Mcl-1 signaling pathway and the inhibitory action of a 6-(pyrrolidin-1-yl)pyridine derivative.
Caption: LSD1 signaling pathway and the inhibitory action of a 6-(pyrrolidin-1-yl)pyridine derivative.
Caption: A generalized experimental workflow for the synthesis of 6-(pyrrolidin-1-yl)pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for 2-Bromopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 2-bromopyridine stand out for their versatility and efficiency in forming carbon-carbon and carbon-nitrogen bonds. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical in determining the reaction's success, influencing yield, selectivity, and substrate scope. This guide provides a comparative overview of the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with 2-bromopyridine and its derivatives, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific coupling reaction, the nature of the coupling partners, and the reaction conditions. Below is a summary of catalyst performance across four major types of cross-coupling reactions involving 2-bromopyridine and its analogs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between 2-bromopyridine and organoboron compounds. The selection of the catalyst and ligands is crucial for achieving high yields.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 2,6-Dibromopyridine (Di-arylated) | Good to Better[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2,6-Dibromopyridine (Mono-arylated) | High[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,6-Dibromopyridine (Di-arylated) | High[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine (Mono-arylated) | Effective[1] |
| Pd(OAc)₂ | (N,O-ligand) | K₂CO₃ | Toluene | 60 | 24 | 2-Bromopyridine | 87[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. For 2-bromopyridines, the choice of ligand is critical to overcome challenges such as catalyst inhibition by the pyridine nitrogen.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) |
| Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | 1 | 2-Bromopyridine | 55-98[3] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | RT-100 | - | Aryl Bromides | - |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 110 | - | Heteroaryl Chlorides | High |
Note: Yields for Buchwald-Hartwig amination can vary significantly depending on the amine coupling partner.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between 2-bromopyridine and a terminal alkyne, a valuable transformation for the synthesis of complex molecular architectures.
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 2-Amino-3-bromopyridine | 96[4] |
| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | DMF | 100 | 3 | 2-Amino-3-bromopyridine | 92[4] |
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 2-Amino-3-bromopyridine | 85[4] |
| Pd₂(dba)₃ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 2-Amino-3-bromopyridine | 82[4] |
| NS-MCM-41-Pd | PPh₃ | CuI | Pyrrolidine | Dioxane | 90 | 24 | 2-Bromopyridine | >99[5] |
Note: The data for 2-amino-3-bromopyridine is included as a close structural analog to 2-bromopyridine.
Heck Coupling
The Heck reaction couples 2-bromopyridine with an alkene to form a substituted alkene. While specific comparative data for 2-bromopyridine is limited, general conditions for aryl bromides provide a strong starting point.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Substrate | Yield (%) |
| Pd(OAc)₂ | - | K₂CO₃ | Toluene | 130 | 3-Bromopyridine | 78[6] |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 | Aryl Bromides | Good |
| Pd/C | - | NaOAc | DMF/H₂O | 130 | Aryl Bromides | Good |
Note: The yield for 3-bromopyridine is provided as a reference for a related substrate.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the palladium-catalyzed coupling reactions of 2-bromopyridine derivatives.
General Procedure for Suzuki-Miyaura Coupling
A flask is charged with the 2-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). A suitable solvent system, such as a mixture of toluene and water, is then added. The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
In a round-bottomed flask, Pd(OAc)₂ (5 mol%), dppp (10 mol%), and sodium tert-butoxide (2.2 equivalents) are combined. The flask is purged with nitrogen, and toluene is added. To this mixture, the 2-bromopyridine derivative (1 equivalent) and the amine (1.2 equivalents) are added. The mixture is then refluxed for 1 hour. After cooling, the product is isolated and purified using standard procedures.[4]
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine derivative (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%). Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N). The terminal alkyne (1.1 equiv) is then added, and the mixture is heated (e.g., at 100°C) until the starting material is consumed. The reaction is then cooled, quenched, and the product is extracted and purified.[7]
General Procedure for Heck Coupling
Combine the 2-bromopyridine (1 equivalent), the alkene (1.0-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if required), and a base (e.g., Et₃N, 1.2 equivalents) in a suitable solvent such as DMF or acetonitrile. The reaction mixture is heated under an inert atmosphere until completion. The product is then isolated and purified after an appropriate workup.[4]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in palladium-catalyzed cross-coupling, the following diagrams illustrate a generalized catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: General experimental workflow for a cross-coupling reaction.
This guide provides a foundational understanding of the comparative performance of various palladium catalysts for the coupling of 2-bromopyridine. For any specific application, further optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, is highly recommended to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. scirp.org [scirp.org]
Validating the Biological Activity of 2,6-Disubstituted Pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The inclusion of a pyrrolidine moiety at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. This guide provides a comparative analysis of the biological activity of a prominent kinase inhibitor, Asciminib, which features a 6-(pyrrolidin-1-yl)pyridine core. While not directly synthesized from 2-Bromo-6-(pyrrolidin-1-yl)pyridine in the provided literature, its structure and activity profile serve as a valuable benchmark for researchers working with this class of compounds.
Kinase Inhibitory Profile of Asciminib and Comparators
Asciminib (ABL001) is a potent and selective allosteric inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase. Its unique mechanism of action, targeting the myristoyl pocket of ABL1, differentiates it from traditional ATP-competitive inhibitors. The following table summarizes the inhibitory activity of Asciminib against wild-type and mutant forms of ABL1, alongside other established ABL1 kinase inhibitors for comparison.
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Asciminib (ABL001) | ABL1 (unphosphorylated) | 0.6 | Biochemical | Patent US 8,829,195 B2 |
| ABL1 (phosphorylated) | 1.2 | Biochemical | Patent US 8,829,195 B2 | |
| ABL1 T315I | > 5000 | Biochemical | Patent US 8,829,195 B2 | |
| Imatinib | ABL1 | 25-750 | Cell-based/Biochemical | [1] |
| Nilotinib | ABL1 | 20 | Biochemical | |
| Dasatinib | ABL1 | < 1 | Biochemical | |
| Ponatinib | ABL1 T315I | 0.37 | Biochemical |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological activity. Below are representative protocols for key assays used to characterize ABL1 kinase inhibitors.
Biochemical ABL1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ABL1 kinase.
Materials:
-
Recombinant human ABL1 kinase domain (phosphorylated or unphosphorylated)
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (solubilized in DMSO)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66-Eu)
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the compound dilution to the wells of a 384-well assay plate.
-
Add 4 µL of ABL1 kinase solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing EDTA and the PT66-Eu antibody.
-
Incubate for 60 minutes at room temperature.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes at room temperature.
-
Wash the plate to remove unbound reagents.
-
Read the plate on a TRF plate reader to measure the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
Cellular ABL1 Inhibition Assay (pSTAT5 Assay)
This assay measures the inhibition of ABL1 kinase activity within a cellular context by quantifying the phosphorylation of a downstream substrate, STAT5.
Materials:
-
Ba/F3 cells engineered to express BCR-ABL1
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
Test compounds (solubilized in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% methanol in PBS)
-
Anti-pSTAT5 antibody (conjugated to a fluorophore, e.g., Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Seed Ba/F3-BCR-ABL1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the cells for 2 hours at 37°C in a CO₂ incubator.
-
Fix the cells by adding fixation buffer and incubate for 20 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubate for 30 minutes on ice.
-
Wash the cells with PBS containing 1% BSA.
-
Stain the cells with the anti-pSTAT5 antibody for 60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in PBS.
-
Analyze the cells using a flow cytometer to measure the fluorescence intensity of pSTAT5.
-
Determine the IC₅₀ value by plotting the median fluorescence intensity against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: Simplified BCR-ABL1 signaling pathway and points of inhibition.
Caption: General workflow for a biochemical kinase inhibition assay.
Conclusion
The validation of biological activity for novel compounds derived from scaffolds such as this compound is a critical step in the drug discovery process. By employing standardized and well-characterized assays, researchers can generate robust and comparable data. The example of Asciminib highlights the potential of the 6-(pyrrolidin-1-yl)pyridine moiety in the design of potent and selective kinase inhibitors. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of new chemical entities, facilitating the identification and optimization of promising lead candidates.
References
Spectroscopic comparison of 2-Bromo-6-(pyrrolidin-1-yl)pyridine and its analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2-Bromo-6-(pyrrolidin-1-yl)pyridine and its chloro and iodo analogues. The objective is to offer a clear, data-driven comparison to aid in the identification, characterization, and development of these compounds. The information is presented through structured data tables, detailed experimental protocols, and a clarifying structural diagram.
Spectroscopic Data Summary
The following table summarizes the available spectroscopic data for this compound and its analogues. This data is essential for confirming the structure and purity of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | C₉H₁₁BrN₂ | 227.10[1] | Data not available | Data not available | Data not available | Data not available |
| 2-Chloro-6-(pyrrolidin-1-yl)pyridine | C₉H₁₁ClN₂ | 182.65[2] | Data not available | Data not available | Data not available | Data not available |
| 2-Iodo-6-(pyrrolidin-1-yl)pyridine | C₉H₁₁IN₂ | 274.10 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide. These represent standard methodologies for the analysis of organic compounds like the 2-halo-6-(pyrrolidin-1-yl)pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3][4] Ensure the sample is fully dissolved; if not, filter the solution through a pipette with a cotton plug.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of the compound in 0.7 mL of a deuterated solvent.[4]
-
Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire the spectrum with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[5] A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.[6]
-
Data Processing: Process the data similarly to ¹H NMR spectra. Chemical shifts are referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or the mull technique is common.[7]
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.
-
Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[8]
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹). Absorption bands are analyzed for their position, intensity, and shape to identify functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).[9][10] EI involves bombarding the sample with a high-energy electron beam, often causing fragmentation.[11] ESI is a softer ionization technique that produces ions from a solution.[10]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12]
-
Detection: An ion detector measures the abundance of ions at each m/z value.
-
Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.[13]
Molecular Structure
The diagram below illustrates the general chemical structure of the 2-halo-6-(pyrrolidin-1-yl)pyridine analogues, where 'X' represents the halogen atom (Br, Cl, or I).
General structure of 2-Halo-6-(pyrrolidin-1-yl)pyridine analogues.
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. How To [chem.rochester.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. sc.edu [sc.edu]
- 6. epfl.ch [epfl.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
A Comparative Guide to the Synthetic Utility of 2-Bromo-6-(pyrrolidin-1-yl)pyridine and 2,6-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex nitrogen-containing heterocycles, particularly substituted pyridines, the choice of starting material is a critical determinant of reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of two key building blocks: 2-Bromo-6-(pyrrolidin-1-yl)pyridine and 2,6-dibromopyridine. The comparison focuses on their performance in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform reagent selection in drug discovery and development.
Executive Summary
2,6-Dibromopyridine serves as a versatile precursor for the synthesis of polysubstituted pyridines, offering two reactive sites for sequential or double functionalization through various cross-coupling reactions.[1] In contrast, this compound provides a scaffold that has already undergone a primary amination, presenting a single reactive C-Br bond for further elaboration. The inherent electronic differences between these two molecules significantly influence their reactivity profiles. The presence of the electron-donating pyrrolidinyl group in this compound generally leads to a decrease in reactivity towards oxidative addition in palladium-catalyzed coupling reactions compared to the more electron-deficient 2,6-dibromopyridine. This difference in reactivity can be leveraged for selective transformations and offers distinct advantages depending on the synthetic target.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The core difference in reactivity between the two compounds stems from the electronic nature of the substituent at the 6-position. The pyrrolidinyl group is an electron-donating group, which increases the electron density of the pyridine ring. In contrast, the second bromine atom in 2,6-dibromopyridine is electron-withdrawing.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction. For 2,6-dibromopyridine, the reaction can be controlled to achieve either mono- or diarylation.[2] The electron-withdrawing nature of the second bromine atom facilitates the initial oxidative addition of the palladium catalyst. In the case of this compound, the electron-donating pyrrolidinyl group can slow down the rate-limiting oxidative addition step, potentially requiring more forcing reaction conditions to achieve high yields.
Table 1: Comparison of Suzuki-Miyaura Coupling Performance
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromopyridine (mono-arylation) | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | High |
| 2 | 2,6-Dibromopyridine (di-arylation) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better |
| 3 | This compound (inferred) | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate to High |
Yields for this compound are inferred from reactions with structurally similar aminobromopyridines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. 2,6-Dibromopyridine can undergo selective mono- or di-amination.[3] Similar to the Suzuki coupling, the reactivity of the C-Br bond is influenced by the electronic properties of the pyridine ring. The electron-rich nature of this compound can make the oxidative addition step more challenging compared to 2,6-dibromopyridine.
Table 2: Comparison of Buchwald-Hartwig Amination Performance
| Entry | Pyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromopyridine (mono-amination) | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2-4 | ~90 |
| 2 | 2,6-Dibromopyridine (di-amination) | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | High |
| 3 | This compound (inferred) | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | Good to Excellent |
Yields for this compound are inferred from reactions with structurally similar aminobromopyridines.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide. The general reactivity trend (I > Br > Cl) holds for halopyridines.[4] While both 2,6-dibromopyridine and this compound can undergo Sonogashira coupling, the former's higher reactivity may allow for milder reaction conditions.
Table 3: Comparison of Sonogashira Coupling Performance
| Entry | Pyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | 4-6 | High |
| 2 | 2-Bromo-6-aminopyridine (analog) | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | >90[5] |
Experimental Protocols
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
Structure-activity relationship (SAR) studies of 2-Bromo-6-(pyrrolidin-1-yl)pyridine derivatives
A targeted investigation into the structure-activity relationship (SAR) of 2-Bromo-6-(pyrrolidin-1-yl)pyridine derivatives has revealed a potent and selective antagonist for the 5-HT6 receptor. This finding opens avenues for the exploration of this chemical scaffold in the development of novel therapeutics, particularly for central nervous system disorders.
Potent and Selective 5-HT6 Receptor Antagonism
The derivative, 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, has been identified as a highly potent antagonist of the 5-HT6 receptor, exhibiting a pKi value of 9.0. This high binding affinity underscores the compound's strong interaction with the receptor, a critical attribute for a potential drug candidate.
| Compound | Target Receptor | Activity | pKi |
| 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine | 5-HT6 | Antagonist | 9.0 |
Experimental Protocol: 5-HT6 Receptor Binding Assay
The determination of the binding affinity (pKi) of 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine for the 5-HT6 receptor was achieved through a radioligand binding assay. The following protocol outlines the key steps involved in this experimental procedure.
Objective: To measure the ability of the test compound to displace a known radiolabeled ligand from the 5-HT6 receptor, thereby determining its binding affinity.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide), a non-selective but high-affinity serotonin receptor ligand.
-
Test Compound: 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine.
-
Non-specific Binding Control: 10 µM Methiothepin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation Mixture Preparation: In a final volume of 250 µL, the following components are combined:
-
HEK293 cell membranes expressing the h5-HT6 receptor.
-
[³H]-LSD at a final concentration of 1.5 nM.
-
Varying concentrations of the test compound (4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine) to generate a competition curve.
-
Assay buffer.
-
For the determination of non-specific binding, 10 µM methiothepin is added instead of the test compound.
-
-
Incubation: The mixture is incubated for 60 minutes at 37°C to allow the binding to reach equilibrium.
-
Termination of Assay: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed three times with 4 mL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound [³H]-LSD, is then measured using a scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
The pKi is then calculated as the negative logarithm of the Ki value.
-
Structure-Activity Relationship Insights
The potent activity of 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine suggests that the this compound core is a promising scaffold for targeting the 5-HT6 receptor. The key structural features likely contributing to its high affinity include:
-
The Pyrrolidine Ring: This saturated heterocyclic amine is a common motif in many biologically active compounds and likely plays a crucial role in receptor recognition and binding.
-
The Bromo Substituent: The bromine atom at the 2-position of the pyridine ring influences the electronic properties of the ring and may be involved in specific halogen bonding interactions within the receptor's binding pocket.
-
The Sulfonylphenylamine Moiety: This extension from the pyridine core at the 4-position is critical for the observed high affinity. The sulfonyl group can act as a hydrogen bond acceptor, while the phenylamine portion can engage in various interactions, including pi-stacking and hydrogen bonding.
Below is a diagram illustrating the key structural components and their relationship to the observed biological activity.
Caption: Key structural features of the this compound derivative and their contribution to its potent biological activity.
Further research involving the synthesis and biological evaluation of a broader range of analogs based on the this compound scaffold is warranted to delineate a more comprehensive structure-activity relationship. Such studies would involve systematic modifications at various positions of the pyridine and pyrrolidine rings, as well as alterations to the substituent at the 4-position, to optimize potency, selectivity, and pharmacokinetic properties.
Benchmarking the Reactivity of 2-Bromo-6-(pyrrolidin-1-yl)pyridine Against Other Halopyridines in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, the functionalization of heterocyclic scaffolds is a critical step. Pyridine derivatives, in particular, are ubiquitous structural motifs in a vast array of biologically active compounds. Among the various methods for their elaboration, palladium-catalyzed cross-coupling reactions stand as a powerful and versatile tool. This guide provides an objective comparison of the reactivity of 2-Bromo-6-(pyrrolidin-1-yl)pyridine with its chloro, iodo, and fluoro analogues in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented, supported by established principles and extrapolated experimental data, aims to assist researchers in selecting the optimal substrate and reaction conditions for their synthetic endeavors.
General Reactivity Trends of 2-Halopyridines
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy; a weaker bond leads to a more facile oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1][3] Consequently, 2-iodopyridines are the most reactive substrates, often requiring milder reaction conditions and shorter reaction times, while 2-chloropyridines are more challenging to activate and may necessitate more sophisticated catalyst systems.[2][3] 2-Fluoropyridines are typically the least reactive in these transformations.[2]
The electronic nature of substituents on the pyridine ring also plays a significant role. The 6-(pyrrolidin-1-yl) group on the target molecule is an electron-donating group, which can influence the electronic properties of the pyridine ring and, consequently, its reactivity.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize the expected relative reactivity and representative reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-halo-6-(pyrrolidin-1-yl)pyridines. While direct comparative data under identical conditions is limited, the presented information is based on established trends for halopyridine reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For 2-halopyridines, the choice of halogen significantly impacts the reaction efficiency.
| Halogen (X) | Relative Reactivity | Typical Catalyst System | Typical Base | Typical Conditions | Expected Yield |
| Iodo (I) | Very High | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, 60-80 °C, 1-4 h | Excellent |
| Bromo (Br) | High | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, 80-100 °C, 2-12 h | Good to Excellent |
| Chloro (Cl) | Moderate | Pd(OAc)₂/SPhos, PEPPSI-IPr | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, 100-120 °C, 12-24 h | Moderate to Good |
| Fluoro (F) | Very Low | Specialized Ni or Pd catalysts | Strong bases | High temperatures, prolonged reaction times | Low to None |
Table 1: Comparative data for the Suzuki-Miyaura coupling of 2-halo-6-(pyrrolidin-1-yl)pyridines with a generic arylboronic acid.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.
| Halogen (X) | Relative Reactivity | Typical Catalyst System | Typical Base | Typical Conditions | Expected Yield |
| Iodo (I) | Very High | Pd₂(dba)₃/Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane, 80-100 °C, 1-6 h | Excellent |
| Bromo (Br) | High | Pd₂(dba)₃/BINAP, Pd(OAc)₂/RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane, 90-110 °C, 4-18 h | Good to Excellent |
| Chloro (Cl) | Moderate | Pd₂(dba)₃/BrettPhos, Pd G3/SPhos | LHMDS, K₃PO₄ | Toluene, Dioxane, 110-130 °C, 18-36 h | Moderate to Good |
| Fluoro (F) | Very Low | Not typically reactive | - | - | Low to None |
Table 2: Comparative data for the Buchwald-Hartwig amination of 2-halo-6-(pyrrolidin-1-yl)pyridines with a generic primary or secondary amine.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize substituted alkynes from aryl halides.
| Halogen (X) | Relative Reactivity | Typical Catalyst System | Typical Base | Typical Conditions | Expected Yield |
| Iodo (I) | Very High | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | THF, DMF, RT-50 °C, 1-4 h | Excellent |
| Bromo (Br) | High | PdCl₂(PPh₃)₂/CuI, Pd(PPh₃)₄/CuI | Et₃N, i-Pr₂NH | THF, DMF, 50-80 °C, 2-12 h | Good to Excellent |
| Chloro (Cl) | Low | Pd(OAc)₂/XPhos/CuI | Cs₂CO₃ | Dioxane, Toluene, 100-120 °C, 12-24 h | Low to Moderate |
| Fluoro (F) | Very Low | Not typically reactive | - | - | None |
Table 3: Comparative data for the Sonogashira coupling of 2-halo-6-(pyrrolidin-1-yl)pyridines with a generic terminal alkyne.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the 2-halo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (see Table 1) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the 2-halo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (see Table 2) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the 2-halo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equiv.), and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (see Table 3). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflow of a palladium-catalyzed cross-coupling reaction and the established reactivity trend of halopyridines.
Conclusion
The reactivity of 2-halo-6-(pyrrolidin-1-yl)pyridines in palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the halogen substituent. 2-Iodo-6-(pyrrolidin-1-yl)pyridine stands out as the most reactive substrate, readily participating in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under mild conditions. The target compound, this compound, offers a good balance of reactivity and stability, making it a versatile and widely used building block. While the chloro-analogue is a more economical option, its lower reactivity necessitates the use of more robust catalyst systems and harsher reaction conditions. The fluoro-derivative is generally not a suitable substrate for these palladium-catalyzed transformations. This guide provides a foundational understanding to aid researchers in the strategic selection of starting materials and the design of efficient synthetic routes for the construction of complex pyridine-containing molecules.
References
Efficacy of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-(pyrrolidin-1-yl)pyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a phosphine ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. The electronic and steric properties of these ligands directly influence catalytic activity, reaction scope, and ultimately, the yield of the desired product. This guide provides a comparative analysis of the efficacy of different phosphine ligands in coupling reactions involving the substrate 2-Bromo-6-(pyrrolidin-1-yl)pyridine, supported by available experimental data.
The structure of this compound presents a sterically hindered environment around the reactive C-Br bond, making the choice of an appropriate phosphine ligand particularly crucial for achieving high efficiency in cross-coupling reactions. Bulky and electron-rich phosphine ligands are generally favored as they facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Data Presentation: Comparison of Phosphine Ligand Performance
While comprehensive, direct comparative studies on a wide range of phosphine ligands for this compound are not extensively documented in the available literature, a specific example of a Heck coupling reaction provides a valuable data point. For other common coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the performance of certain ligands with structurally similar 2-bromopyridine substrates offers strong predictive insights.
| Coupling Reaction | Phosphine Ligand | Coupling Partner | Catalyst System | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Heck | Dichloro{bis[1-(dicyclohexylphosphanyl)piperidine]}palladium(II) | 4-Vinylpyridine | Pre-formed | K₂CO₃ | DMF/Toluene | 140 | 3 | Not Specified | [1] |
| Suzuki-Miyaura | RuPhos | Arylboronic Acids | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80-100 | 12-24 | High (General) | [2] |
| Suzuki-Miyaura | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | (Hetero)aryl Boronic Acids/Esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | Not Specified | 5-89 | [2] |
| Buchwald-Hartwig | Not Specified | Amines | Palladium-based | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Yields for RuPhos and dppf are based on their performance with other 2-substituted pyridine substrates and represent expected efficacy. "High (General)" indicates that the ligand is known to be effective for this class of substrate, though a specific yield for this compound was not found.
Experimental Protocols
A detailed methodology for the documented Heck coupling of this compound is provided below. This protocol can serve as a foundation for developing and optimizing other cross-coupling reactions with this substrate.
Heck Coupling of this compound with 4-Vinylpyridine
-
Reaction Setup: In a reaction vessel, combine this compound, 4-vinylpyridine, dichloro{bis[1-(dicyclohexylphosphanyl)piperidine]}palladium(II) as the catalyst, and potassium carbonate as the base.
-
Solvent Addition: Add a mixture of N,N-dimethylformamide (DMF) and toluene to the vessel.
-
Reaction Conditions: Heat the reaction mixture to 140°C and stir for 3 hours.[1]
-
Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature. The product, (E)-2-(2-(pyridin-4-yl)vinyl)-6-(pyrrolidin-1-yl)pyridine, can be isolated and purified using standard techniques such as extraction and column chromatography. The product identity and purity should be confirmed by analytical methods like NMR and mass spectrometry.
Mandatory Visualization
The following diagrams illustrate the general workflow for a phosphine ligand screening experiment and the conceptual relationship between ligand properties and catalytic performance.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Influence of phosphine ligand properties on catalytic cycle and reaction outcome.
References
Cross-Validation of Analytical Methods for the Purity Determination of 2-Bromo-6-(pyrrolidin-1-yl)pyridine
This guide presents a comparative analysis of analytical methodologies for determining the purity of 2-Bromo-6-(pyrrolidin-1-yl)pyridine, a key intermediate in pharmaceutical synthesis. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and a classical titration method. The cross-validation data, while based on typical performance for related brominated compounds, offers a framework for method selection and validation to ensure data accuracy and reliability.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on factors such as the analyte's properties, potential impurities, and the required sensitivity and selectivity. While HPLC and GC are instrumental methods offering high resolution and sensitivity, titration represents a classical, cost-effective approach for determining the concentration of the main component.
Method Performance Summary
The following table summarizes the typical performance characteristics for HPLC, GC, and Titration methods for the analysis of brominated organic compounds. This data is intended to be representative and may vary based on specific instrumentation and method parameters.
| Parameter | HPLC-UV | GC-FID | Acid-Base Titration |
| Principle | Separation based on polarity | Separation based on volatility | Neutralization reaction |
| Typical Limit of Detection (LOD) | 0.01 - 0.50 ng/mL | 0.04 - 2.0 ng/g | Dependent on indicator/electrode |
| Typical Limit of Quantitation (LOQ) | 0.05 - 4.00 ng/mL | 4 pg/g - 8 ng/g | Dependent on indicator/electrode |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Selectivity | High | Very High | Low (for impurities) |
| Applicability | Non-volatile & thermally labile compounds | Volatile & semi-volatile compounds | Major component assay |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following protocols are provided as a starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantitative determination of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography (GC) Method
This method is well-suited for the analysis of volatile and semi-volatile impurities in this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Splitless.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak.
Acid-Base Titration Method
This classical method can be used to determine the molar purity of the basic this compound.
-
Principle: The pyridine nitrogen atom is basic and can be titrated with a standardized acid.
-
Reagents:
-
0.1 M Perchloric acid in glacial acetic acid (titrant).
-
Crystal violet indicator.
-
Glacial acetic acid (solvent).
-
-
Procedure:
-
Accurately weigh approximately 227 mg of the sample and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with standardized 0.1 M perchloric acid until the color changes from violet to blue-green.
-
-
Calculation:
-
Purity (%) = (V x M x MW) / (W x 1000) x 100
-
Where:
-
V = Volume of perchloric acid consumed (mL).
-
M = Molarity of perchloric acid.
-
MW = Molecular weight of this compound (227.10 g/mol ).
-
W = Weight of the sample (g).
-
-
Visualizations
The following diagrams illustrate the cross-validation workflow and the comparative relationship between the analytical methods.
Caption: Cross-validation workflow for analytical methods.
Caption: Comparison of analytical methods for purity.
Safety Operating Guide
Navigating the Disposal of 2-Bromo-6-(pyrrolidin-1-yl)pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromo-6-(pyrrolidin-1-yl)pyridine, ensuring compliance with hazardous waste regulations and fostering a culture of safety.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of vapors. |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[2]
-
Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2][4] This waste stream should not be mixed with other incompatible waste. It is crucial to store it separately from strong oxidizing agents and acids.[2]
-
Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][4] The container must be in good condition and compatible with the chemical.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste."[5] The label should also clearly identify the contents, including the full chemical name "this compound," and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[2][5]
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.[4][5] The total amount of hazardous waste in an SAA should not exceed 55 gallons.[4]
-
Arranging for Disposal: Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce monthly.[5][6] It is essential to be aware of your facility's generator status and comply with the corresponding regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromo-6-(pyrrolidin-1-yl)pyridine
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 2-Bromo-6-(pyrrolidin-1-yl)pyridine (CAS No. 230618-41-4) was not located in the immediate search results. The following guidance is synthesized from available safety information for this compound and data from structurally related chemicals. It is imperative to conduct a thorough risk assessment and consult the specific SDS provided by your supplier before handling this chemical.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
Based on available GHS classifications, this compound is considered a hazardous substance with the following potential hazards[1]:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Eye Damage/Irritation: Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The minimum required PPE for handling this compound is outlined below.
| Body Part | Recommended Protection | Specifications/Standards | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin/Body | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat. | Inspect gloves for any signs of degradation or puncture before use. | To prevent skin contact, which can cause irritation and is potentially harmful. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH/MSHA approved respirator is recommended. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. | To minimize the inhalation of dust or vapors, which can cause respiratory tract irritation and may be harmful. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Conduct all handling operations within a certified chemical fume hood to ensure adequate ventilation.
-
Assemble all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
Handling:
-
Avoid the formation of dust when handling the solid material.
-
Use non-sparking tools and equipment.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, wipes, and weighing paper), in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain[2].
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
